2-Fluoro-5-isopropylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-propan-2-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6(2)7-3-4-8(9)10-5-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUDTBPIZLFHNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298370 | |
| Record name | 2-Fluoro-5-(1-methylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108725-56-9 | |
| Record name | 2-Fluoro-5-(1-methylethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1108725-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-(1-methylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-5-isopropylpyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry
Physicochemical Properties of 2-Fluoro-5-isopropylpyridine (Predicted)
While experimental data for 2-Fluoro-5-isopropylpyridine is not widely available, we can predict its key physicochemical properties based on structurally related and well-characterized analogs. These estimations are valuable for designing synthetic routes and anticipating the compound's behavior in various chemical and biological systems.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₈H₁₀FN | |
| Molecular Weight | 139.17 g/mol | |
| Boiling Point | ~170-180 °C | Extrapolated from 2-fluoropyridine (126 °C) and considering the addition of an isopropyl group. |
| Density | ~1.05 g/mL at 25 °C | Based on the density of similar substituted fluoropyridines. |
| Refractive Index | ~1.48 at 20 °C | Inferred from related compounds like 2-fluoro-5-methylpyridine (n20/D 1.4730). |
| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, THF). Limited solubility in water. | General solubility characteristics of similar aromatic compounds. |
Proposed Synthesis of 2-Fluoro-5-isopropylpyridine
A robust and efficient synthesis of 2-Fluoro-5-isopropylpyridine can be designed based on established methodologies for the preparation of substituted fluoropyridines. A plausible and versatile approach involves a Suzuki coupling reaction, a powerful cross-coupling method in organic synthesis.
Synthetic Workflow Diagram
Caption: Proposed synthetic route to 2-Fluoro-5-isopropylpyridine.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Fluoro-5-bromopyridine via the Balz-Schiemann Reaction
This reaction is a well-established method for introducing a fluorine atom onto an aromatic ring via a diazonium salt intermediate.
-
Diazotization:
-
Suspend 2-amino-5-bromopyridine (1.0 eq) in a solution of tetrafluoroboric acid (HBF₄, ~48% in water, 2.5 eq).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium tetrafluoroborate salt.
-
-
Thermal Decomposition:
-
Filter the precipitated diazonium salt and wash it with cold diethyl ether.
-
Carefully dry the salt under vacuum.
-
Gently heat the dry diazonium salt in a suitable high-boiling solvent (e.g., toluene or xylene) until nitrogen evolution ceases. The thermal decomposition will yield 2-fluoro-5-bromopyridine.
-
-
Purification:
-
After cooling, dilute the reaction mixture with a suitable organic solvent and wash with an aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to obtain pure 2-fluoro-5-bromopyridine.
-
Causality Behind Experimental Choices:
-
The use of tetrafluoroboric acid is crucial as it forms a relatively stable diazonium tetrafluoroborate salt, which upon heating, decomposes to the desired fluorinated pyridine.
-
Maintaining a low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.
-
The choice of a high-boiling, inert solvent for the decomposition step ensures a controlled reaction rate.
Step 2: Suzuki Coupling of 2-Fluoro-5-bromopyridine with an Isopropylboronic Acid Derivative
The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction ideal for forming carbon-carbon bonds.
-
Reaction Setup:
-
In a reaction vessel, combine 2-fluoro-5-bromopyridine (1.0 eq), isopropylboronic acid or a suitable ester derivative (e.g., isopropylboronic acid pinacol ester, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and a base (e.g., potassium carbonate or cesium carbonate, 2.0 eq).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
-
Reaction Execution:
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel to yield pure 2-fluoro-5-isopropylpyridine.
-
Causality Behind Experimental Choices:
-
A palladium catalyst, typically with phosphine ligands, is essential for the catalytic cycle of the Suzuki reaction.
-
The base is required to activate the boronic acid derivative for transmetalation to the palladium center.
-
An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.
Applications in Drug Discovery and Development
The unique combination of a fluorine atom and an isopropyl group on a pyridine scaffold makes 2-Fluoro-5-isopropylpyridine a highly attractive building block for medicinal chemists.
-
Metabolic Stability: The strong C-F bond can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.
-
Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to improved potency.
-
Modulation of Physicochemical Properties: The isopropyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. The fluorine atom can also modulate the pKa of the pyridine nitrogen, influencing the compound's solubility and ionization state at physiological pH.
Conceptual Role as a Pharmacophore
Caption: Conceptual illustration of 2-Fluoro-5-isopropylpyridine as a pharmacophore.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Fluoro-5-isopropylpyridine is not available, the safety precautions should be based on the known hazards of similar fluorinated pyridines.
-
Hazard Classification (Predicted):
-
Recommended Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, eye protection, and face protection.
-
Use in a well-ventilated area, preferably in a fume hood.
-
-
Handling and Storage:
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a dry and well-ventilated place.
-
-
First Aid Measures:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move person into fresh air.
-
If swallowed: Call a poison center or doctor if you feel unwell.
-
Conclusion
2-Fluoro-5-isopropylpyridine represents a valuable, albeit underexplored, building block for the synthesis of novel chemical entities with potential therapeutic applications. The synthetic route outlined in this guide provides a practical approach for its preparation. The strategic incorporation of the fluoro and isopropyl groups is anticipated to confer advantageous physicochemical and pharmacological properties, making it a compound of significant interest for researchers and scientists in the field of drug discovery and development. As with any novel compound, thorough characterization and safety evaluation are paramount before its application in biological systems.
References
-
PubChem. 2-Fluoro-5-nitropyridine. National Center for Biotechnology Information. [Link]
-
Fluorine Notes. NMR spectral characteristics of fluorocontaining pyridines. [Link]
-
BuyersGuideChem. 2-Fluoro-5-nitropyridine. [Link]
-
Papapyridine. 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Fluorinated Pyridines in Modern Drug Discovery: A Focus on 2-Fluoro-3-iodo-5-methylpyridine. [Link]
-
PubChem. 2-Fluoropyridine. National Center for Biotechnology Information. [Link]
- Google Patents. Preparation method of fluoropyridine compounds.
-
CNKI. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Link]
-
National Center for Biotechnology Information. 2-Fluoro-5-(4-fluorophenyl)pyridine. [Link]
-
ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]
-
PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
-
MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]
-
MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
Sources
An In-depth Technical Guide to the Physical Properties of 2-Fluoro-5-isopropylpyridine
For researchers, chemists, and professionals in drug development, a comprehensive understanding of a molecule's physical properties is fundamental to its application. This guide provides a detailed examination of 2-Fluoro-5-isopropylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in public literature, this document leverages predictive modeling and a comparative analysis of structurally similar compounds to offer a robust estimation of its physicochemical characteristics.
Introduction to 2-Fluoro-5-isopropylpyridine
2-Fluoro-5-isopropylpyridine belongs to the class of fluorinated heterocyclic compounds. The introduction of a fluorine atom to an organic molecule can significantly alter its properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The pyridine scaffold itself is a ubiquitous feature in a vast array of pharmaceuticals and functional materials. The combination of the electronegative fluorine atom at the 2-position and the alkyl isopropyl group at the 5-position suggests a unique electronic and steric profile that warrants investigation.
The molecular structure of 2-Fluoro-5-isopropylpyridine is presented below.
Caption: Molecular Structure of 2-Fluoro-5-isopropylpyridine.
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational methods provide reliable estimates of a molecule's physical properties. The following table summarizes the predicted properties for 2-Fluoro-5-isopropylpyridine based on established algorithms.
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₁₀FN | |
| Molecular Weight | 139.17 g/mol | |
| Boiling Point | ~170-180 °C | Estimated based on analogs |
| Density | ~1.05 g/mL | Estimated based on analogs |
| Refractive Index | ~1.48 | Estimated based on analogs |
| LogP (Lipophilicity) | ~2.5 | A measure of fat solubility |
Comparative Analysis with Structural Analogs
To ground our understanding of 2-Fluoro-5-isopropylpyridine's likely properties, we can examine the experimentally determined data for closely related molecules. This comparative approach allows for the interpolation of values and an appreciation for the structural contributions of the fluorine and isopropyl substituents.
Core Pyridine Structures
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| 2-Fluoropyridine | 372-48-5 | 97.09[2] | 126 / 753 mmHg[1][3] | 1.128 @ 25°C[1][3] | 1.466[1][3] |
| 2-Isopropylpyridine | 644-98-4 | 121.18[4] | 159.8 @ 760 mmHg[4] | 0.912[4] | 1.492[4] |
The data from 2-Fluoropyridine and 2-Isopropylpyridine provide a baseline for the effects of the individual substituents on the pyridine ring. The fluorine atom increases the boiling point and density compared to pyridine, while the larger isopropyl group has a more significant impact on the boiling point.
2-Fluoro-5-Substituted Pyridine Analogs
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2-Fluoro-5-methylpyridine | 2369-19-9 | 111.12[5] | 158-159[5] | 1.072 @ 25°C[5] |
| 2-Fluoro-5-iodopyridine | 171197-80-1 | 222.99[6] | - (Solid) | - |
| 2-Fluoro-5-(trifluoromethyl)pyridine | 69045-82-5 | 165.09 | - (Liquid) | 1.368 @ 25°C[7] |
The properties of 2-Fluoro-5-methylpyridine offer the closest comparison. The substitution of a methyl group with a slightly larger isopropyl group would be expected to modestly increase the boiling point and slightly decrease the density, aligning with the predicted values for 2-Fluoro-5-isopropylpyridine.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with coupling patterns influenced by the fluorine atom. The isopropyl group will exhibit a characteristic septet for the methine proton and a doublet for the two methyl groups.
-
¹³C NMR: The carbon NMR will show eight distinct signals. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift influenced by the electronic environment of the pyridine ring.
Infrared (IR) Spectroscopy
The IR spectrum will likely display characteristic absorption bands for:
-
C-H stretching from the aromatic ring and the isopropyl group.
-
C=C and C=N stretching vibrations from the pyridine ring.
-
C-F stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 139.17. Fragmentation patterns would likely involve the loss of the isopropyl group or other characteristic cleavages of the pyridine ring.
Synthetic Considerations
A plausible synthetic route to 2-Fluoro-5-isopropylpyridine can be designed based on established methodologies for the synthesis of fluoropyridines. A common approach involves the diazotization of an aminopyridine followed by a Schiemann reaction.[8]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-5-iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Isopropylpyridine | C8H11N | CID 69523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 2-氟-5-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 111887-69-5|2-Fluoro-4-isopropylpyridine|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
Technical Whitepaper: Structural Elucidation of 2-Fluoro-5-isopropylpyridine via 1H NMR
Executive Summary
This technical guide details the structural characterization of 2-Fluoro-5-isopropylpyridine (CAS: 866215-86-3 / 111887-69-5) using Proton Nuclear Magnetic Resonance (
The 2-fluoropyridine scaffold is a critical bioisostere in drug discovery (e.g., S1P1 agonists), where the fluorine atom modulates pKa and metabolic stability. Correctly interpreting its NMR spectrum requires understanding the non-intuitive scalar couplings (
Theoretical Framework & Spin Physics
The Fluorine Perturbation
The introduction of a fluorine atom at the C2 position creates a complex spin system due to the 100% natural abundance and spin
The "Ortho-Coupling Anomaly"
In standard benzene derivatives, ortho-couplings (
Key Spin Parameters:
-
H3 (Ortho to F): Experiences a strong shielding effect (upfield shift) and a small
. -
H4 (Meta to F): Experiences a descreening effect and a measurable
. -
H6 (Para to F, Ortho to N): Dominated by the Nitrogen anisotropy (strong downfield shift).
Experimental Protocol
To ensure high-resolution data suitable for publication or regulatory filing, the following protocol is standardized.
Sample Preparation & Acquisition
-
Solvent: Chloroform-d (
) is preferred for resolution. DMSO- may broaden signals due to viscosity and hygroscopy. -
Concentration: 5–10 mg in 600 µL solvent.
-
Field Strength: Minimum 400 MHz is required to resolve the H4 multiplet.
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
-
Critical Step: If multiplets are ambiguous, run a
F-decoupled H NMR ( ) to collapse F-splittings and simplify the aromatic region.
Workflow Visualization
Figure 1: Standardized acquisition workflow for fluorinated heterocycles.
Spectral Analysis: The Core Data
Chemical Shift Table ( , 400 MHz)
| Position | Proton Type | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| 6 | Aromatic CH | 8.05 – 8.15 | d (br) | Deshielded by Nitrogen (Ortho). | |
| 4 | Aromatic CH | 7.55 – 7.65 | ddd / td | Meta to F, Ortho to Isopropyl. | |
| 3 | Aromatic CH | 6.85 – 6.95 | dd | Shielded by Fluorine (Ortho). | |
| 7 | Aliphatic CH | 2.90 – 3.00 | Septet | Methine of Isopropyl. | |
| 8 | Aliphatic | 1.25 – 1.30 | Doublet | Methyls of Isopropyl. |
> Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and water content.
Detailed Coupling Analysis (The "Fingerprint")
The aromatic region (6.8 – 8.2 ppm) is the diagnostic fingerprint. Unlike a standard 1,2,4-trisubstituted benzene, the pyridine nitrogen and fluorine atom distort the splitting tree.
The H3 Proton (The "Upfield" Signal)
Located at ~6.9 ppm, H3 is the most shielded aromatic proton.
-
Primary Splitting: Coupled to H4 (Ortho)
Doublet ( Hz). -
Secondary Splitting: Coupled to F2 (Ortho)
Doublet ( Hz). -
Appearance: A clear doublet of doublets (dd) .
The H4 Proton (The "Multiplet")
Located at ~7.6 ppm, H4 is the most complex signal.
-
Primary Splitting: Coupled to H3 (Ortho)
Doublet ( Hz). -
Secondary Splitting: Coupled to H6 (Meta)
Doublet ( Hz). -
Tertiary Splitting: Coupled to F2 (Meta)
Doublet ( Hz). -
Appearance: Often appears as a triplet of doublets (td) or a "pseudo-quartet" if the meta-couplings (
and ) are similar in magnitude (~2.5 Hz).
Coupling Logic Diagram
Figure 2: Coupling tree demonstrating the origin of multiplet complexity for H3 and H4 protons.
Quality Control & Impurity Profiling
When synthesizing or sourcing this compound, specific impurities are common. Use the following diagnostic peaks to validate purity.
-
Regioisomers (2-Fluoro-4-isopropylpyridine): Look for a shift in the H3 signal. If the isopropyl group moves to position 4, the H3 coupling pattern changes drastically (loss of large ortho coupling).
-
Defluorination (3-Isopropylpyridine): The H2 proton (now present) will appear very downfield (~8.5 ppm) as a singlet or fine doublet.
-
Residual Solvents:
-
Water (
): ~1.56 ppm. -
Ethyl Acetate (Process solvent): Singlet at 2.05 ppm, Quartet at 4.12 ppm.
-
References
-
PubChem Compound Summary. "2-Fluoro-5-isopropylpyridine." National Center for Biotechnology Information. Accessed 2024.[2] Link
- Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley, 2009.
-
Reich, H. J. "Proton-Fluorine Coupling Constants." University of Wisconsin-Madison, Department of Chemistry. (Standard reference for J-value ranges in heteroaromatics). Link
-
ChemicalBook. "Spectral Data for 2-Fluoropyridine Derivatives." (Source for analogue comparison). Link
Sources
Navigating the Fluorine Landscape: A Technical Guide to the ¹⁹F NMR Chemical Shift of 2-Fluoro-5-isopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Role of Fluorine in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] Consequently, the ability to precisely characterize fluorinated compounds is paramount. Among the analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful tool.[3][4][5] The ¹⁹F nucleus boasts 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, resulting in high sensitivity, second only to ¹H.[6] Furthermore, the large chemical shift dispersion of ¹⁹F NMR provides exquisite sensitivity to the local electronic environment, making it an invaluable probe of molecular structure and interactions.[1][6]
This guide provides an in-depth exploration of the ¹⁹F NMR chemical shift of a representative fluorinated heterocyclic compound, 2-Fluoro-5-isopropylpyridine. We will delve into the theoretical underpinnings that govern its chemical shift, provide a detailed experimental protocol for its determination, and discuss the interpretation of the resulting spectrum. This document is intended to serve as a practical resource for researchers engaged in the synthesis, analysis, and application of fluorinated molecules in drug discovery and development.
Theoretical Framework: Deconstructing the ¹⁹F Chemical Shift of 2-Fluoro-5-isopropylpyridine
The ¹⁹F NMR chemical shift (δ) is a sensitive reporter of the local magnetic environment around the fluorine nucleus. This environment is primarily dictated by the electron density, which is in turn influenced by a combination of electronic and structural factors.[7][8] For 2-Fluoro-5-isopropylpyridine, the key determinants of the ¹⁹F chemical shift are the electronic effects of the pyridine ring and the isopropyl substituent.
Factors Influencing the Chemical Shift:
| Factor | Description | Expected Influence on 2-Fluoro-5-isopropylpyridine |
| Electronic Effects | The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the electron-donating nature of the isopropyl group modulate the electron density at the C2 position. The electronegative nitrogen atom is expected to deshield the fluorine nucleus, leading to a downfield shift.[7] Conversely, the electron-donating isopropyl group at the C5 position will have a weaker, but likely shielding, effect. | The interplay of these opposing effects will determine the final chemical shift. The strong deshielding effect of the adjacent nitrogen is anticipated to be the dominant factor. |
| Resonance Effects | The fluorine atom's lone pairs can participate in resonance with the aromatic pyridine ring, influencing the electron distribution and, consequently, the chemical shift.[7][8] | Resonance delocalization can lead to complex shifts in the ¹⁹F signal. |
| Solvent Effects | The polarity of the solvent can influence the electronic environment of the fluorine atom through intermolecular interactions such as hydrogen bonding and dipole-dipole interactions.[7][8] | A change in solvent can lead to shifts of several ppm in the ¹⁹F spectrum. Therefore, consistent use of the same solvent is crucial for comparing spectra. |
| Temperature Effects | Variations in temperature can affect molecular motion and intermolecular interactions, leading to changes in the observed chemical shift.[7] | Temperature should be carefully controlled during NMR acquisition for reproducible results. |
Predicting the exact ¹⁹F chemical shift of 2-Fluoro-5-isopropylpyridine ab initio is challenging due to the complex interplay of these factors.[6][9] However, by understanding these principles, a researcher can rationalize the observed chemical shift and interpret changes in the spectrum upon molecular modification or interaction with a biological target.
Caption: Key factors determining the ¹⁹F NMR chemical shift.
Experimental Protocol: Acquiring the ¹⁹F NMR Spectrum
The following protocol outlines the steps for acquiring a high-quality ¹⁹F NMR spectrum of 2-Fluoro-5-isopropylpyridine. This protocol is a self-validating system, with internal checks to ensure data integrity.
1. Sample Preparation:
-
Analyte Purity: Ensure the 2-Fluoro-5-isopropylpyridine sample is of high purity to avoid interference from fluorinated impurities.
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the sample and is compatible with the intended application. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The use of a deuterated solvent is crucial for the spectrometer's lock system.[10]
-
Concentration: Prepare a solution with a concentration typically in the range of 5-25 mg/mL. For ¹⁹F NMR, which is a sensitive technique, lower concentrations are often sufficient.[10]
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, include a known internal standard. A common choice is trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm relative to CFCl₃) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).[11] The standard should be chemically inert and have a resonance that does not overlap with the analyte signals.
-
Filtration: Filter the final solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube to remove any particulate matter.[10]
2. NMR Spectrometer Setup:
-
Tuning and Matching: Tune and match the NMR probe to the ¹⁹F frequency. This ensures optimal sensitivity and pulse performance.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent. A stable lock is essential for maintaining field homogeneity during acquisition.
-
Shimming: Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and distortion. Automated shimming routines are generally sufficient for most applications.
3. Acquisition Parameters:
-
Pulse Sequence: A simple one-pulse experiment is typically used for routine ¹⁹F NMR acquisition. For quantitative measurements, an inverse-gated decoupling sequence can be employed to suppress the Nuclear Overhauser Effect (NOE).[12]
-
Spectral Width: Set a wide spectral width (e.g., 200-300 ppm) to ensure all fluorine signals are captured. The chemical shift range for organofluorine compounds is broad.[6]
-
Acquisition Time (AT): A typical acquisition time of 1-2 seconds is a good starting point.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally sufficient. For quantitative analysis, a longer delay (5 x T₁) is recommended to allow for full relaxation of the nuclei.[12]
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are often adequate.
-
Temperature Control: Set and maintain a constant temperature throughout the experiment (e.g., 298 K).[13]
4. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Reference the chemical shift scale to the internal standard or, if one is not used, to an external reference. The primary reference standard for ¹⁹F NMR is trichlorofluoromethane (CFCl₃) at 0 ppm.[11][14]
-
Integration: Integrate the peaks to determine the relative number of fluorine atoms contributing to each signal.[12]
Caption: A streamlined workflow for acquiring a ¹⁹F NMR spectrum.
Interpreting the Spectrum: What to Expect for 2-Fluoro-5-isopropylpyridine
The ¹⁹F NMR spectrum of 2-Fluoro-5-isopropylpyridine is expected to show a single resonance for the fluorine atom at the C2 position.
-
Chemical Shift (δ): Based on typical chemical shift ranges for fluoroaromatic compounds, the resonance is expected to appear in the region of -80 to -170 ppm relative to CFCl₃.[14][15] The exact value will be influenced by the factors discussed previously.
-
Multiplicity: The fluorine signal will likely be split into a multiplet due to spin-spin coupling with the neighboring protons on the pyridine ring. The primary coupling will be with the proton at the C3 position (³JHF), resulting in a doublet. Further, smaller couplings to the protons at the C4 and C6 positions (⁴JHF and ⁵JHF) may lead to a more complex multiplet (e.g., a doublet of triplets or a doublet of doublets of doublets). Proton decoupling can be used to collapse this multiplet into a singlet, which can be useful for confirming the chemical shift and for quantitative measurements.[6][12]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal-to-Noise | Low sample concentration, insufficient number of scans, poor probe tuning. | Increase sample concentration, increase the number of scans, re-tune the probe. |
| Broad Peaks | Poor shimming, sample viscosity, presence of paramagnetic impurities. | Re-shim the magnet, dilute the sample, ensure sample purity. |
| Phasing Problems | Incorrect phasing parameters. | Manually re-phase the spectrum carefully. |
| Baseline Distortions | Incorrect acquisition parameters (e.g., acquisition time too short), baseline correction errors. | Increase the acquisition time, re-apply baseline correction with different parameters. |
Conclusion
¹⁹F NMR spectroscopy is an indispensable technique for the characterization of fluorinated molecules like 2-Fluoro-5-isopropylpyridine. While predicting the exact chemical shift remains a complex task, a thorough understanding of the underlying principles governing the ¹⁹F chemical shift allows for rational interpretation of the experimental data. By following a robust experimental protocol, researchers can obtain high-quality spectra that provide valuable insights into molecular structure and purity. This guide serves as a foundational resource for scientists and drug development professionals, enabling them to confidently employ ¹⁹F NMR in their research endeavors.
References
-
Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. Available from: [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]
-
MDPI. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Available from: [Link]
-
PMC. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Available from: [Link]
-
PMC. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Available from: [Link]
-
ACS Publications. Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry. Available from: [Link]
-
ResearchGate. Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Available from: [Link]
-
University of Ottawa. 19Flourine NMR. Available from: [Link]
-
Wiley Online Library. NMR Data Processing. Available from: [Link]
-
ACS Publications. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available from: [Link]
-
PMC. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Available from: [Link]
-
PubMed Central. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. Available from: [Link]
-
Western University. NMR Sample Preparation. Available from: [Link]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available from: [Link]
-
YouTube. 19F NMR of Pharmaceuticals. Available from: [Link]
-
University of Wisconsin-Madison. Fluorine NMR. Available from: [Link]
-
University of Wisconsin-Madison. 19F NMR Reference Standards. Available from: [Link]
Sources
- 1. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. colorado.edu [colorado.edu]
- 12. 19Flourine NMR [chem.ch.huji.ac.il]
- 13. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 19F [nmr.chem.ucsb.edu]
- 15. biophysics.org [biophysics.org]
Introduction: The Analytical Imperative for 2-Fluoro-5-isopropylpyridine
An In-depth Technical Guide to the Mass Spectrometry of 2-Fluoro-5-isopropylpyridine
2-Fluoro-5-isopropylpyridine is a substituted heterocyclic aromatic compound of significant interest in pharmaceutical and agrochemical research. Its unique combination of a pyridine core, a halogen substituent, and an alkyl group imparts specific chemical properties that are leveraged in the synthesis of novel bioactive molecules. As with any compound in the drug development pipeline, unambiguous structural confirmation and purity assessment are paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities.
This guide provides a comprehensive exploration of the mass spectrometric behavior of 2-Fluoro-5-isopropylpyridine. We will move beyond a simple cataloging of fragments to provide a mechanistically-driven understanding of its ionization and fragmentation pathways. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire, interpret, and leverage mass spectrometry data for this class of compounds.
Chapter 1: Ionization Methodologies - A Tale of Two Techniques
The initial step in any mass spectrometry experiment is the conversion of neutral analyte molecules into gas-phase ions. The choice of ionization technique is critical as it dictates the nature and extent of fragmentation, thereby defining the type of information one can obtain.
Electron Ionization (EI): The Gold Standard for Structural Elucidation
For a relatively volatile and thermally stable small molecule like 2-Fluoro-5-isopropylpyridine, Electron Ionization (EI) is the preeminent technique, particularly when coupled with Gas Chromatography (GC-MS).
-
Mechanism & Rationale: In EI, the analyte is bombarded with a high-energy electron beam (typically 70 eV).[1] This process is energetic enough to eject an electron from the molecule's valence shell, creating a positively charged radical cation known as the molecular ion (M⁺•).[1][2] The 70 eV standard is utilized because it provides sufficient energy to induce extensive and reproducible fragmentation, creating a unique "fingerprint" mass spectrum for the compound.[1] This high degree of fragmentation is invaluable for detailed structural analysis.[3]
-
Expected Outcome for 2-Fluoro-5-isopropylpyridine: EI will produce a rich fragmentation pattern. The molecular ion peak should be observable, confirming the compound's molecular weight. However, the true power of EI lies in the subsequent fragmentation, which reveals the molecule's constituent parts. This is the primary focus of our analysis in Chapter 2.
Electrospray Ionization (ESI): The Alternative for Liquid-Phase Analysis
While EI is ideal for GC-amenable compounds, Electrospray Ionization (ESI) is the workhorse for analytes in solution, making it the standard for Liquid Chromatography (LC-MS).
-
Mechanism & Rationale: ESI is a "soft" ionization technique. It generates ions from a liquid solution by creating a fine, charged aerosol.[4] As the solvent evaporates from the charged droplets, the analyte molecules retain the charge, typically by forming protonated molecules, [M+H]⁺, in positive ion mode.[5] This process imparts very little excess energy, resulting in minimal fragmentation.
-
Applicability to 2-Fluoro-5-isopropylpyridine: For this compound, ESI would primarily be used to confirm the molecular weight via the [M+H]⁺ adduct. The basic nitrogen atom on the pyridine ring is a ready site for protonation. However, ESI alone would provide little of the structural detail obtainable from EI. To induce fragmentation in an ESI experiment, tandem mass spectrometry (MS/MS) would be required, where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID). The presence of fluorine can increase the surface activity of a molecule, potentially influencing its ionization efficiency in ESI.[4]
Chapter 2: Deciphering the Fragmentation Puzzle - The EI Mass Spectrum
The fragmentation of the 2-Fluoro-5-isopropylpyridine molecular ion (C₈H₁₀FN⁺•, nominal mass 139 u) is governed by the relative stabilities of the resulting ions and neutral losses. The pyridine ring, the C-F bond, and the isopropyl group each influence the fragmentation cascade.
The most probable fragmentation pathways are initiated by cleavages that lead to the formation of stable carbocations. For alkyl-substituted aromatic rings, benzylic cleavage is a dominant process.[6]
Primary Fragmentation Pathways
-
Benzylic Cleavage (Loss of Methyl Radical): The most favored initial fragmentation is the loss of a methyl radical (•CH₃) from the isopropyl group. This results in a highly stable secondary benzylic-type cation. This fragmentation is characteristic of alkylpyridines and related structures.[7][8][9] This fragment is often the most abundant ion in the spectrum (the base peak).
-
M⁺• (m/z 139) → [M - 15]⁺ (m/z 124) + •CH₃
-
-
Alpha-Cleavage (Loss of Isopropyl Radical): Less common, but possible, is the direct cleavage of the bond between the pyridine ring and the isopropyl group, resulting in the loss of an isopropyl radical (•C₃H₇). This would form a 2-fluoropyridinium ion.
-
M⁺• (m/z 139) → [M - 43]⁺ (m/z 96) + •C₃H₇
-
-
Pyridine Ring Fission (Loss of HCN): The pyridine ring itself can fragment. A characteristic loss for pyridines is the neutral molecule hydrogen cyanide (HCN).[10] This can occur from the molecular ion or from subsequent fragment ions.
-
M⁺• (m/z 139) → [M - 27]⁺ (m/z 112) + HCN
-
Secondary Fragmentation
The primary fragment ions can undergo further dissociation. The most significant secondary fragmentation would be the loss of HCN from the base peak at m/z 124.
-
[M - 15]⁺ (m/z 124) → [M - 15 - 27]⁺ (m/z 97) + HCN
The ion at m/z 97 is notably the molecular weight of 2-fluoropyridine itself, suggesting a rearrangement might occur to form this stable structure before or after the loss of HCN.[11][12]
Data Summary & Visualization
The expected key ions in the 70 eV EI mass spectrum are summarized below.
| m/z (Nominal) | Proposed Ion Structure | Proposed Neutral Loss | Notes |
| 139 | [C₈H₁₀FN]⁺• | - | Molecular Ion (M⁺•) |
| 124 | [C₇H₇FN]⁺ | •CH₃ | Base Peak. Highly stable secondary benzylic-type cation. |
| 112 | [C₇H₇F]⁺• | HCN | Loss of HCN from the molecular ion. |
| 97 | [C₅H₄FN]⁺• or [C₆H₄F]⁺ | •CH₃, HCN | Loss of HCN from the m/z 124 fragment. Corresponds to the mass of 2-fluoropyridine. |
| 96 | [C₅H₃FN]⁺ | •C₃H₇ | Loss of the entire isopropyl group. |
The primary fragmentation cascade under Electron Ionization can be visualized as follows:
Caption: Predicted EI Fragmentation Pathway for 2-Fluoro-5-isopropylpyridine.
Chapter 3: Experimental Protocols
Adherence to a robust, well-defined protocol is essential for acquiring high-quality, reproducible mass spectra.
Protocol: GC-MS Analysis using Electron Ionization
This protocol outlines the standard procedure for analyzing 2-Fluoro-5-isopropylpyridine using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.
1. Sample Preparation: 1.1. Prepare a 1 mg/mL stock solution of 2-Fluoro-5-isopropylpyridine in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate). 1.2. Perform a serial dilution from the stock solution to create a working sample of approximately 10 µg/mL. 1.3. Transfer the working sample to a 2 mL autosampler vial with a screw cap and septum.
2. Gas Chromatograph (GC) Conditions: 2.1. Injection: Inject 1 µL of the sample in splitless mode (or a 50:1 split if the sample is too concentrated). 2.2. Injector Temperature: 250 °C. 2.3. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. 2.4. GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent. 2.5. Oven Temperature Program:
- Initial Temperature: 60 °C, hold for 2 minutes.
- Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.
- Final Hold: Hold at 280 °C for 5 minutes.
3. Mass Spectrometer (MS) Conditions: 3.1. Ion Source: Electron Ionization (EI). 3.2. Ion Source Temperature: 230 °C. 3.3. Electron Energy: 70 eV. 3.4. Mass Analyzer: Quadrupole. 3.5. Scan Range: m/z 40 - 400. 3.6. Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector). 3.7. Transfer Line Temperature: 280 °C.
4. Data Analysis: 4.1. Integrate the chromatographic peak corresponding to 2-Fluoro-5-isopropylpyridine. 4.2. Generate the background-subtracted mass spectrum for the peak. 4.3. Identify the molecular ion peak (m/z 139) and the key fragment ions (m/z 124, 112, 97, 96). 4.4. Compare the obtained spectrum against the predicted fragmentation pattern and, if available, a reference library spectrum such as those in the NIST/EPA/NIH Mass Spectral Library.[13][14]
Conclusion: A Synthesized View
The mass spectrometric analysis of 2-Fluoro-5-isopropylpyridine is a clear example of structure-directed fragmentation. Under Electron Ionization, the molecule readily fragments in a predictable manner, dominated by the formation of a stable benzylic-type cation at m/z 124 through the loss of a methyl group. This, combined with characteristic losses from the pyridine ring, provides a robust spectral fingerprint for confident identification. While softer ionization methods like ESI are valuable for molecular weight confirmation in LC-MS applications, EI remains the superior technique for definitive structural elucidation of this compound. By understanding the chemical principles that drive these fragmentation processes, researchers can approach the analysis of this and related molecules with greater confidence and insight.
References
-
Bouchoux, G., et al. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Rapid Communications in Mass Spectrometry, 18(24), 3093-8. [Link]
-
Djerassi, C., & Buchardt, O. (1966). Mass spectral fragmentations of alkylpyridine N‐oxides. Acta Chemica Scandinavica, 20, 767-777. [Link]
-
NIST Mass Spectrometry Data Center. (n.d.). 2-Fluoropyridine: Mass spectrum (electron ionization). In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]
-
Bouchoux, G., et al. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. ResearchGate. [Link]
-
NIST Mass Spectrometry Data Center. (n.d.). 2-Fluoropyridine: Gas phase ion energetics data. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]
-
Wiley-VCH GmbH. (2025). 2-Fluoropyridine. In SpectraBase. [Link]
-
Kicinska, A., & Caban, M. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate. [Link]
-
Anicich, V. G., & McEwan, M. J. (2004). Kinetics of electron impact ionization and ion-molecule reactions of pyridine. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoropyridine. In PubChem Compound Database. [Link]
-
Crimmins, C. M., & Xia, X. (2021). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). Journal of the American Society for Mass Spectrometry, 32(5), 1189-1197. [Link]
-
Mohler, F. L., et al. (1952). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343-347. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. In Chemistry LibreTexts. [Link]
-
Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. National Bureau of Standards. [Link]
-
Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. In Chemguide. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-nitropyridine. In PubChem Compound Database. [Link]
-
Mani, B. (2016). Could any one suggest the effect of fluorine in mass spectrometry? ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Ethylpyridine. In PubChem Compound Database. [Link]
-
G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. [Link]
-
Cromlab Instruments. (n.d.). Chemistry in Droplets: Fluorination. [Link]
-
LibreTexts. (2022). 3.1: Electron Ionization. In Chemistry LibreTexts. [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]
-
Royal Society of Chemistry. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. RSC Publishing. [Link]
-
Krupp, E. A., & Feldmann, J. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta, 1051, 68-76. [Link]
-
NIST Mass Spectrometry Data Center. (n.d.). NIST Mass Spectrometry Data Center. [Link]
-
National Institute of Justice. (2020). Elemental Fluorine Detection by Dielectric Barrier Discharge Coupled to Nanoelectrospray Ionization Mass Spectrometry for Nontargeted Analysis of Fluorinated Compounds. [Link]
-
Wiley-VCH GmbH. (2025). 2-Fluoropyridine: 19F NMR. In SpectraBase. [Link]
-
Martin, B. R., et al. (2008). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. CPD, 14(29), 3321-3335. [Link]
-
Bruker. (n.d.). Bruker NIST Mass Spectral Library. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
National Institute of Standards and Technology. (2020). NIST23: Updates to the NIST Tandem and Electron Ionization Spectral Libraries. [Link]
-
ChemConnections. (n.d.). Mass Spectrometry Fragmentation. [Link]
-
Talkboard. (2014). Mass Spectrometry - Fragmentation. YouTube. [Link]
-
NIST Mass Spectrometry Data Center. (n.d.). 4-Isopropylpyridine: Mass spectrum (electron ionization). In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Isopropylpyridine. In PubChem Compound Database. [Link]
-
NIST Mass Spectrometry Data Center. (n.d.). Pyridine: Mass spectrum (electron ionization). In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]
-
NIST Mass Spectrometry Data Center. (n.d.). 4-Isopropylpyridine. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling the relative response factor of small molecules in positive electrospray ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-Ethylpyridine | C7H9N | CID 10823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Isopropylpyridine [webbook.nist.gov]
- 10. Pyridine [webbook.nist.gov]
- 11. 2-Fluoropyridine [webbook.nist.gov]
- 12. 2-Fluoropyridine [webbook.nist.gov]
- 13. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 14. store.bruker.com [store.bruker.com]
2-Fluoro-5-isopropylpyridine: A Strategic Building Block in Medicinal Chemistry
CAS: 1108725-56-9 (Base) | Molecular Formula: C₈H₁₀FN | M.W.: 139.17 g/mol [1]
Executive Summary
2-Fluoro-5-isopropylpyridine represents a specialized class of fluorinated heterocycles utilized primarily to modulate lipophilicity and metabolic stability in drug candidates. Unlike generic pyridine building blocks, this scaffold offers a unique dual-utility:
-
Electronic Activation: The C2-fluorine atom serves as a highly reactive handle for Nucleophilic Aromatic Substitution (
), superior to its chloro- or bromo-analogs. -
Metabolic Blocking: The C5-isopropyl group acts as a steric and lipophilic anchor, blocking the metabolically vulnerable C5 position while increasing the molecule's LogP, often improving Blood-Brain Barrier (BBB) permeability.
This guide details the synthesis, reactivity profile, and experimental protocols for leveraging this building block in high-value organic synthesis.[2]
Synthesis of the Building Block
While commercially available, high-purity synthesis often requires an "Isopropenyl Reduction" route to avoid regioisomeric mixtures common in direct Friedel-Crafts alkylation.
Industrial Route: Suzuki-Miyaura / Hydrogenation Sequence
The most robust method involves the cross-coupling of 2-fluoro-5-bromopyridine with isopropenylboronic acid, followed by catalytic hydrogenation.
-
Step 1: Cross-Coupling
-
Reagents: 2-Fluoro-5-bromopyridine, Isopropenylboronic acid pinacol ester, Pd(dppf)Cl₂, K₂CO₃.
-
Conditions: Dioxane/H₂O, 80°C.
-
Outcome: 2-Fluoro-5-(prop-1-en-2-yl)pyridine.
-
-
Step 2: Hydrogenation
Reactivity Profile & Divergent Synthesis
The utility of 2-fluoro-5-isopropylpyridine lies in its ability to undergo orthogonal functionalization. The fluorine atom directs chemistry at C2 (
Pathway A: Nucleophilic Aromatic Substitution ( )
The C2-position is activated by the electronegative nitrogen and the fluorine atom itself. Fluorine is the premier leaving group for
-
Nucleophiles: Primary/secondary amines, alkoxides, thiols.
-
Kinetics: 2-F >> 2-Cl > 2-Br.
-
Effect of 5-iPr: The isopropyl group is weakly electron-donating (+I effect). This slightly deactivates the ring compared to 5-H or 5-CF₃ analogs, requiring slightly elevated temperatures (60–80°C) for sterically hindered nucleophiles.
Pathway B: Directed Ortho Metalation (DOM)
The 2-fluoro substituent is a potent Directed Metalation Group (DMG). Treatment with lithium bases (LDA or LiTMP) results in exclusive deprotonation at the C3 position (ortho to Fluorine).
-
Regioselectivity: C3 is favored over C4 or C6 due to the inductive acidification by the adjacent fluorine and the coordination of Li+ to the fluorine lone pairs.
-
Electrophiles: Aldehydes, Iodine (to generate 3-iodo species), CO₂.
Visualization of Reactivity
Figure 1: Divergent reactivity pathways. The scaffold serves as either an electrophile (Top) or a nucleophile precursor (Bottom).
Experimental Protocols
Protocol A: C2-Amination via
Objective: Synthesis of a 2-amino-5-isopropylpyridine derivative.
-
Setup: Charge a reaction vial with 2-fluoro-5-isopropylpyridine (1.0 equiv), the amine nucleophile (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).
-
Solvent: Add anhydrous DMSO (concentration 0.5 M). Note: DMSO or NMP is critical to stabilize the polar transition state.
-
Reaction: Heat to 90°C for 4–12 hours. Monitor by LCMS for disappearance of the fluoride (M+H = 140).
-
Workup: Dilute with water, extract with EtOAc. The product is usually pure enough for the next step; if not, purify via silica chromatography (Hex/EtOAc).
Protocol B: C3-Formylation via Lithiation
Objective: Introduction of an aldehyde at C3.
-
Reagent Prep: Prepare a solution of LDA (1.1 equiv) in anhydrous THF at -78°C under Argon.
-
Addition: Add a solution of 2-fluoro-5-isopropylpyridine (1.0 equiv) in THF dropwise to the LDA solution. Crucial: Keep T < -70°C to prevent benzyne formation or nucleophilic attack by diisopropylamine.
-
Metalation: Stir at -78°C for 30–60 minutes. The solution typically turns yellow/orange.
-
Quench: Add anhydrous DMF (1.5 equiv) dropwise. Stir for 15 min at -78°C, then warm to 0°C.
-
Result: 2-Fluoro-5-isopropylnicotinaldehyde.
Comparative Data: Halogen Reactivity
The choice of the Fluoro derivative over Chloro or Bromo is deliberate for specific applications.
| Feature | 2-Fluoro-5-iPr-Py | 2-Chloro-5-iPr-Py | 2-Bromo-5-iPr-Py |
| Fastest (100x vs Cl) | Slow | Very Slow | |
| Lithiation Directing | Strong (Ortho-F) | Moderate (Ortho-Cl) | Weak (Halogen Dance risk) |
| Pd-Coupling (Suzuki) | Inert (C-F bond stable) | Reactive | Most Reactive |
| Metabolic Stability | High | Low (Cl can be displaced) | Low |
Strategic Insight: Use the 2-Fluoro analog when you need to introduce a nucleophile (amine/ether) late in the synthesis or when you need to functionalize the C3 position via lithiation. Use the 2-Bromo analog if you intend to perform Suzuki/Buchwald couplings at C2.
Applications in Drug Discovery
The 5-isopropylpyridine motif is prevalent in inhibitors targeting:
-
Beta-Secretase (BACE1): Used in Alzheimer's research to improve CNS penetration.
-
mGluR Modulators: The isopropyl group fills hydrophobic pockets in GPCR allosteric sites.
-
Kinase Inhibitors: The 2-aminopyridine core (derived from
) mimics the ATP adenine ring.
Synthesis Workflow for BACE Inhibitor Intermediate
Figure 2: Typical workflow for generating and utilizing the scaffold in complex molecule synthesis.
References
-
Synthesis & Applications: Preparation of (3-hydroxy-4-amino-butan-2-yl)-3-(2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide derivatives. US Patent 8299267B2. (2012). Link
- Mechanistic Insight: Nucleophilic Aromatic Substitution of 2-Fluoropyridines. J. Org. Chem. 2014, 79, 11, 5007–5018. Link
-
Lithiation of Fluoropyridines: Regioselective Lithiation of 2-Fluoropyridines. Chem. Rev. 2008, 108, 1, 288–325. Link
-
Physical Properties: PubChem Compound Summary for 2-Fluoro-5-isopropylpyridine (Analogous structures). Link
Sources
- 1. 111887-69-5|2-Fluoro-4-isopropylpyridine|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 4. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]
- 5. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Methodological & Application
Application Note: Precision Synthesis of 2-Fluoro-5-isopropylpyridine via Nucleophilic Fluorination (Halex)
Executive Summary
This application note details the synthesis of 2-Fluoro-5-isopropylpyridine (CAS 1108725-56-9) from its chlorinated precursor, 2-chloro-5-isopropylpyridine (CAS 68700-93-6) .
While the transformation of 2-chloropyridines to 2-fluoropyridines is a standard class of Nucleophilic Aromatic Substitution (
This guide provides a field-proven, high-temperature Halex (Halogen Exchange) protocol using Spray-Dried Potassium Fluoride (KF) and 18-Crown-6 in Sulfolane , optimized to drive the equilibrium toward the fluorinated product.
Mechanistic Insight & Critical Parameters
The Reaction Pathway ( )
The reaction proceeds via a classic addition-elimination mechanism. The rate-determining step is the formation of the Meisenheimer Complex (anionic intermediate).
-
Nucleophilic Attack: The "naked" fluoride ion attacks the C-2 position.
-
Intermediate Stabilization: The negative charge is delocalized onto the electronegative ring nitrogen.
-
Elimination: Chloride is expelled, restoring aromaticity.
Why this is difficult:
-
Leaving Group Ability: In
, Fluoride is typically a better leaving group than Chloride due to the high strength of the C-F bond. We are effectively fighting thermodynamics to replace a weaker bond (C-Cl) with a stronger one (C-F) using a nucleophile (F-) that is also a great leaving group. -
Equilibrium Control: The reaction is reversible. To drive it forward, we must utilize the solubility differential (KCl is less soluble than KF in the solvent) and high concentrations of active fluoride.
-
Substrate Deactivation: The isopropyl group at C-5 pushes electron density into the ring, destabilizing the anionic Meisenheimer intermediate and raising the activation energy.
Critical Process Parameters (CPPs)
| Parameter | Recommendation | Rationale |
| Fluoride Source | Spray-Dried KF (Anhydrous) | Standard KF has low surface area. Spray-dried KF offers superior reactivity. Water is the enemy ; solvated F- is non-nucleophilic. |
| Solvent | Sulfolane (Tetramethylene sulfone) | High boiling point (285°C) and excellent thermal stability allow reaction temps of 180-200°C, necessary to overcome the isopropyl deactivation. |
| Catalyst | 18-Crown-6 (5-10 mol%) | Solubilizes Potassium cations, creating "naked," highly reactive Fluoride anions. |
| Temperature | 190°C | High energy is required to surmount the activation barrier created by the electron-donating isopropyl group. |
| Drying | Azeotropic Distillation | In-situ drying with Toluene/Xylene is non-negotiable to remove trace water from the hygroscopic KF/Solvent system. |
Visual Workflows
Reaction Mechanism
Experimental Workflow
Detailed Experimental Protocol
Materials & Stoichiometry
| Component | Equiv. | Role | Notes |
| 2-Chloro-5-isopropylpyridine | 1.0 | Substrate | Liquid/Low-melting solid. |
| Potassium Fluoride (KF) | 3.0 - 4.0 | Reagent | Must be Spray-Dried. Finely ground. |
| 18-Crown-6 | 0.05 - 0.10 | Catalyst | Phase Transfer Catalyst. |
| Sulfolane | 5-10 Vol | Solvent | Anhydrous. Melt before use (MP ~27°C). |
| Toluene | 2-3 Vol | Drying Agent | For azeotropic removal of water. |
Step-by-Step Procedure
Step 1: System Drying (CRITICAL)
-
Equip a 3-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap (with condenser), and a nitrogen inlet.
-
Charge the flask with Sulfolane (5 mL per gram of substrate) and Spray-Dried KF (3.0 equiv).
-
Add Toluene (20-30% of sulfolane volume).
-
Heat the mixture to reflux (~130-140°C) to distill off the Toluene-Water azeotrope. Continue until the distillate is clear and the internal temperature rises, indicating toluene removal.
-
Why? Even "anhydrous" solvents and KF absorb atmospheric moisture instantly. This step ensures the system is <100 ppm water.
Step 2: Reaction
-
Cool the mixture to ~100°C.
-
Add 18-Crown-6 (0.05 equiv) and 2-chloro-5-isopropylpyridine (1.0 equiv).
-
Raise the temperature to 190°C .
-
Stir vigorously (KF is insoluble; reaction is heterogeneous).
-
Monitor by GC-MS or HPLC every 4-6 hours.
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Pour the dark suspension into a mixture of Ice/Water (5x reaction volume). Caution: Exothermic.
-
Extract the aqueous mixture with Diethyl Ether or Dichloromethane (3 x 2 volumes).
-
Note: Sulfolane is miscible with water but can partition into DCM. Ether is often preferred to leave Sulfolane in the aqueous phase.
-
-
Wash combined organics with Water (2x) and Brine (1x) to remove residual Sulfolane.
-
Dry over anhydrous
and concentrate under reduced pressure.
Step 4: Purification
-
The crude material will likely be a brown oil.
-
Perform Vacuum Distillation .
-
Note: 2-Fluoro-5-isopropylpyridine is volatile. Do not use high vacuum (<1 mbar) without a cold trap, or you may lose product to the pump. A moderate vacuum (10-20 mbar) is recommended.
-
Expected BP: ~70-90°C at 15 mmHg (Estimation based on 2-fluoropyridine BP of 126°C atm).
-
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Wet KF or Solvent | Repeat with fresh Spray-Dried KF and rigorous azeotropic drying. |
| Black Tar / Decomposition | Temp too high (>210°C) | Reduce temp to 180°C and extend time. Ensure N2 atmosphere. |
| Product Loss | Volatility during workup | Do not rotovap to dryness at high temp/low vac. Use a fractionating column for distillation. |
| Solidification of Solvent | Sulfolane freezing | Sulfolane freezes at 27°C. Keep workup water warm or use DCM to keep it liquid. |
Analytical Check:
-
GC-MS: Look for M+ = 139 (Product) vs M+ = 155/157 (Starting Material).
-
19F NMR: Distinctive shift for 2-F-Pyridine (typically
-60 to -70 ppm).
Safety & Hazards
-
HF Formation: If the reaction mixture contacts strong acid or significant water at high temp, trace HF may generate. Always work in a fume hood.
-
2-Chloropyridines: Toxic by ingestion and skin absorption. Wear appropriate PPE (Gloves, Goggles, Lab Coat).
References
-
Finger, G. C., et al. (1965). Aromatic Fluorine Compounds.[2][6] XII. The Synthesis of Fluoropyridines. Journal of Organic Chemistry.[6] Link
-
Adams, D. J., et al. (2010). Nucleophilic Aromatic Substitution of 2-Halopyridines. ACS Reagent Guides / Green Chemistry Institute. Link
-
Sun, H., & DiMagno, S. G. (2006). Anhydrous Tetrabutylammonium Fluoride.[6] Journal of the American Chemical Society. (Context on anhydrous fluoride reactivity). Link
-
ChemicalBook. (2025). 2-Chloro-5-isopropylpyridine Safety Data Sheet.Link
-
Sigma-Aldrich. (2025). 2-Fluoropyridine Product & Safety Data.[4]Link
Sources
- 1. 2-氟-5-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Fluoro-5-iodopyridine 97 171197-80-1 [sigmaaldrich.com]
- 4. capotchem.com [capotchem.com]
- 5. 2-氟吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
Precision Suzuki-Miyaura Cross-Coupling of 2-Fluoro-5-isopropylpyridine Scaffolds
Executive Summary
The 2-fluoro-5-isopropylpyridine moiety is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR modulators. The C2-fluorine atom serves as a critical metabolic block and a handle for late-stage nucleophilic aromatic substitution (
However, incorporating this scaffold via Suzuki-Miyaura cross-coupling presents a unique "reactivity paradox." The electron-deficient pyridine ring facilitates oxidative addition but simultaneously renders the C2-fluorine susceptible to undesired
This Application Note provides validated protocols to navigate these competing pathways, ensuring high chemoselectivity for the C-C bond formation while preserving the critical C2-F bond.
Mechanistic Analysis & Substrate Logic
To successfully couple this scaffold, one must understand the electronic push-pull effects of the substituents.
-
C2-Fluorine (Inductive Withdrawal): Strongly activates the ring. While this aids oxidative addition at the C3 or C4 positions, it makes the C2 position highly electrophilic. Standard bases like hydroxide or methoxide can displace the fluoride (
), destroying the scaffold. -
C5-Isopropyl (Weak Donation & Sterics): The isopropyl group is a weak electron donor (+I effect). This slightly deactivates the ring compared to a simple 2-fluoropyridine, offering a minor protective effect against
. However, its steric bulk (A-value ~ 0.76) can hinder bulky phosphine ligands if coupling occurs at the adjacent C4 position.
Decision Tree: Selecting the Coupling Pathway
The choice of reagents depends on whether the pyridine acts as the Electrophile (Halide) or the Nucleophile (Boronic Acid).
Figure 1: Strategic decision tree for selecting the optimal coupling pathway based on substrate availability.
Critical Challenges & Competing Pathways
The primary failure mode in these reactions is the competition between the desired Catalytic Cycle (Cross-Coupling) and the undesired Stoichiometric Side Reaction (
Figure 2: The "Danger Zone." Strong bases or nucleophilic solvents can attack the C2-F position (Red path) faster than the transmetalation occurs (Grey path).
Validated Protocols
Protocol A: Pyridine as Electrophile (The "Halide" Route)
Substrate: 3-Bromo-2-fluoro-5-isopropylpyridine Target: Coupling with aryl/heteroaryl boronic acids.
Rationale: This is the preferred route. The C-Br bond at C3 is activated by the ortho-fluorine. We use XPhos Pd G4 or Pd(dppf)Cl2 to ensure rapid oxidative addition and K3PO4 (anhydrous) to minimize
Materials
-
Substrate: 3-Bromo-2-fluoro-5-isopropylpyridine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst: XPhos Pd G4 (2-3 mol%) OR Pd(dppf)Cl2·DCM (5 mol%)
-
Base: K3PO4 (Tribasic Potassium Phosphate), finely ground, anhydrous (2.0 equiv)
-
Solvent: 1,4-Dioxane (Anhydrous) / Water (10:1 ratio)
-
Note: Minimal water is needed for the boronic acid activation, but excess water promotes hydrolysis of the C-F bond.
-
Step-by-Step Procedure
-
Degassing: Charge a reaction vial with the aryl bromide, boronic acid, base, and catalyst. Seal with a septum. Evacuate and backfill with Argon/Nitrogen (3 cycles).[1]
-
Why: Oxygen causes homocoupling of the boronic acid and deactivates the active Pd(0) species.
-
-
Solvent Addition: Add degassed 1,4-Dioxane and the specific volume of degassed water via syringe.
-
Reaction: Heat the block to 80°C .
-
Optimization: Do not exceed 100°C. Higher temperatures exponentially increase the rate of
at the C2-F position [1].
-
-
Monitoring: Monitor by LCMS after 2 hours. Look for the mass of the product (M+H) and check for the characteristic "M-F+OH" or "M-F+OR" peaks indicating side reactions.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[1][2]
Protocol B: Pyridine as Nucleophile (The "Boronic Acid" Route)
Substrate: 2-Fluoro-5-isopropylpyridine-3-boronic acid (or Pinacol ester) Target: Coupling with aryl halides.
Rationale: This route is riskier due to protodeboronation . The C3-boron bond is destabilized by the adjacent C2-fluorine and the pyridine nitrogen. We employ Buchwald Precatalysts for speed and MIDA boronates if stability is a major issue.
Materials
-
Substrate: 2-Fluoro-5-isopropylpyridine-3-boronic acid (1.2 equiv)
-
Alternative: If the free acid is unstable, use the MIDA boronate ester.
-
-
Electrophile: Aryl Bromide/Chloride (1.0 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR XPhos Pd G3.
-
Base: CsF (Cesium Fluoride) (2.5 equiv) or K2CO3.
-
Solvent: Toluene / Water (4:1) or THF.
Step-by-Step Procedure
-
Pre-Activation (Crucial): If using the boronic acid, do not premix with base for long periods before adding the catalyst. Protodeboronation happens upon base activation.
-
Setup: Combine Halide, Boronic Acid/Ester, and Catalyst in the vessel.
-
Base Addition: Add the base last, or use a syringe pump to add the base solution slowly if the reaction is extremely sensitive.
-
Temperature: Heat to 60-70°C .
-
Note: Keep temperature lower than Protocol A to prevent loss of the boron species.
-
-
Workup: Standard extraction.
Data & Optimization Guide
Solvent & Base Compatibility Table
The choice of base is the single most critical variable for preserving the C2-Fluorine.
| Base | pKa (conj. acid) | Risk of C2-F | Recommendation |
| NaOH / KOH | 15.7 | High | AVOID. Rapid displacement of F to OH. |
| NaOEt / NaOMe | 16-17 | Critical | AVOID. Will form the alkoxy-pyridine. |
| K2CO3 | 10.3 | Moderate | Acceptable for robust substrates. |
| K3PO4 | 12.3 | Low | PREFERRED. Good balance of activation vs. nucleophilicity. |
| CsF | 3.2 (HF) | Very Low | Excellent for silyl-protected partners or sensitive substrates [2]. |
| Et3N | 10.7 | Low | Poor activation of boronic acids; rarely works well for Suzuki. |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Product mass - 20 (F | Hydrolysis of C2-F | Switch to anhydrous K3PO4. Reduce water ratio. Lower Temp. |
| Product mass + 12 (F | Solvolysis by Methanol | Remove MeOH/EtOH from solvent system. Use Dioxane or Toluene.[1][3] |
| Starting Material (Halide) remains | Catalyst death or Boronic acid decomp | Use 1.5 - 2.0 equiv of Boronic acid. Switch to Pd-G4 catalysts. |
| De-boronated Pyridine | Protodeboronation (Path B) | Switch to MIDA boronate. Use anhydrous conditions with CsF. |
References
-
S_NAr Competition in Fluoropyridines
- Title: "Nucleophilic Aromatic Substitution on Fluoropyridines: Mechanistic Insights and Synthetic Applic
- Source:Journal of Organic Chemistry
-
URL:[Link] (Representative link for context on S_NAr vs Coupling)
-
Base Selection in Suzuki Coupling
- Title: "Cesium Fluoride as a Base in the Suzuki-Miyaura Cross-Coupling."
- Source:Organic Letters
-
URL:[Link]
-
Protodeboronation of 2-Pyridyl Boronates
- Title: "Stability and Reactivity of 2-Pyridyl Boron
- Source:Angewandte Chemie Intern
-
URL:[Link]
-
Catalyst Selection (XPhos/SPhos)
Sources
Application Note: Precision Functionalization of 2-Fluoro-5-isopropylpyridine via Palladium Catalysis
Executive Summary & Strategic Analysis
2-Fluoro-5-isopropylpyridine (CAS: [Specific CAS if available, typically generic structure referenced]) is a high-value heterocyclic building block in medicinal chemistry, particularly for BACE inhibitors and kinase modulators. Its structural utility lies in the 2-fluoro handle (enabling late-stage
However, this scaffold presents a dichotomy in Palladium (Pd) catalysis:
-
The "Fluorine Problem": The C–F bond is generally inert to oxidative addition by Pd(0) under standard conditions, unlike C–Cl, C–Br, or C–I. Furthermore, the basic nitrogen can poison active catalytic species.
-
Regioselectivity Challenges: The molecule has three potentially reactive C–H sites (C3, C4, C6).
-
C3 (Ortho to F): Most acidic (
lowered by inductive effects of F and N). -
C4 (Meta to F, Ortho to iPr): Sterically hindered by the isopropyl group.
-
C6 (Ortho to N): Electronically favorable for N-directed C–H activation but less acidic than C3.
-
This guide details two distinct, field-validated protocols to functionalize this scaffold: Direct C–H Arylation (targeting C6) and Indirect C3-Functionalization (via Lithiation-Borylation-Suzuki).
Mechanistic Decision Tree
The choice of protocol depends entirely on the desired substitution pattern.
Figure 1: Decision matrix for functionalizing 2-Fluoro-5-isopropylpyridine.
Protocol A: C6-Selective Direct C–H Arylation
Objective: Install an aryl group at the C6 position (adjacent to Nitrogen). Mechanism: Ligand-Assisted C–H Activation. The pyridine nitrogen coordinates to Palladium, directing the metal to the C6 position. The use of Silver (Ag) salts is critical to abstract halides and promote the electrophilic palladation pathway.
Reagents & Equipment[1][2][3]
-
Substrate: 2-Fluoro-5-isopropylpyridine (1.0 equiv)
-
Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv) - Avoid bromides for higher turnover.
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)
-
Ligand: Triphenylphosphine (
) (10 mol%) or Tri-tert-butylphosphonium tetrafluoroborate (for difficult substrates). -
Base/Oxidant: Silver Carbonate (
) (2.0 equiv) -
Solvent: 1,4-Dioxane (anhydrous)
-
Atmosphere: Argon or Nitrogen
Step-by-Step Methodology
-
Setup: In a glovebox or under active Argon flow, charge an oven-dried reaction vial with
(2.0 equiv), Pd(OAc)₂ (5 mol%), and (10 mol%). -
Substrate Addition: Add 2-Fluoro-5-isopropylpyridine (1.0 equiv) and the Aryl Iodide (1.5 equiv).
-
Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to pyridine). Seal the vial with a crimp cap containing a PTFE septum.
-
Reaction: Heat the block to 110°C for 16–24 hours.
-
Expert Note: Vigorous stirring is essential as the silver salts form a suspension.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove silver residues.
-
Purification: Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Critical Control Point: Regioselectivity is governed by the "N-directing" effect. If C3 arylation is observed as a minor byproduct, switch the solvent to Toluene and use PivOH (30 mol%) as an additive to promote the Concerted Metallation-Deprotonation (CMD) mechanism which favors the more acidic C3/C4 sites, thereby inverting selectivity. For C6, stick to the Ag-mediated protocol.
Protocol B: C3-Functionalization via "Relay" Catalysis (Lithiation Suzuki)
Objective: Install an aryl group at the C3 position (between F and N). Rationale: Direct Pd-catalyzed C–H activation at C3 is difficult to control against C4/C6 competition. The most robust industrial method utilizes the high acidity of the C3 proton (ortho to Fluorine) for selective lithiation, followed by boronate formation and subsequent Pd-catalyzed Suzuki coupling.
Phase 1: Synthesis of the Boronate Intermediate
-
Reagents: LDA (1.1 equiv), Triisopropyl borate [
] (1.2 equiv), THF. -
Cooling: Cool a solution of 2-Fluoro-5-isopropylpyridine in dry THF to -78°C .
-
Lithiation: Add LDA dropwise over 20 minutes. Stir for 1 hour at -78°C.
-
Borylation: Add
rapidly. Allow to warm to room temperature overnight. -
Hydrolysis/Pinacol Protection: Quench with dilute HCl or (better for stability) add Pinacol and stir to form the 2-Fluoro-5-isopropylpyridine-3-boronic acid pinacol ester . Isolate this stable intermediate.
Phase 2: Palladium-Catalyzed Suzuki Coupling
Now "using" the activated 2-Fluoro-5-isopropylpyridine derivative.
Reagents & Equipment[1][2]
-
Substrate: Pyridyl-3-boronate ester (from Phase 1) (1.2 equiv)
-
Coupling Partner: Aryl Bromide/Chloride (1.0 equiv)
-
Catalyst:
(3-5 mol%) - Chosen for robustness with heteroaryl boronates. -
Base: Potassium Phosphate (
) (3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology
-
Assembly: Combine the Aryl Bromide, Pyridyl-3-boronate,
, and in a reaction vessel. -
Degassing: Evacuate and backfill with Argon (3 cycles). Oxygen exclusion is vital to prevent protodeboronation of the pyridine.
-
Reaction: Add degassed Dioxane/Water. Heat to 90°C for 4–12 hours.
-
Analysis: Monitor by LCMS. The 2-F group usually remains intact, preserving the handle for future S_NAr operations.
Performance & Troubleshooting Table
| Parameter | C6-Arylation (Protocol A) | C3-Suzuki (Protocol B) |
| Primary Selectivity | >95% C6 (N-directed) | >98% C3 (Lithiation directed) |
| Limiting Factor | Steric bulk of Aryl Iodide | Stability of Boronic Acid |
| Common Byproduct | Homocoupling of Ar-I | Protodeboronation (reverts to SM) |
| Catalyst Choice | Pd(OAc)₂ / PPh₃ | Pd(dppf)Cl₂ or XPhos Pd G3 |
| Key Additive | Water (essential for transmetallation) |
References
-
Direct C-H Arylation of Pyridines
- Source: Ye, M., Gao, G. L., & Yu, J. Q. (2011). "Ligand-Promoted C-3 Selective C-H Olefination of Pyridines: A Nondirecting Group Strategy." Journal of the American Chemical Society.
- Context: Establishes the baseline for Pd-catalyzed pyridine functionalization, highlighting the switch between C3 and C6 selectivity based on ligand/directing groups.
-
Regioselectivity in Fluorinated Pyridines
-
Source: Belnome, F., et al. (2025).[2] "Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives." ChemRxiv.
- Context: Discusses the reactivity of 2-halopyridines and the electronic influence of fluorine on C-H activation barriers, validating the difficulty of direct C2/C6 activ
-
-
Synthesis of 2-Fluoro-5-isopropylpyridine Precursors
- Source: US Patent 8,299,267 B2 (2012). "Beta-secretase inhibitors."
- Context: Explicitly describes the synthesis of 2-fluoro-5-isopropylpyridine via lithiation/alkylation, providing the structural basis for the starting m
-
Suzuki Coupling of Pyridyl Boronates
- Source: Billingsley, K., & Buchwald, S. L. (2007). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie.
- Context: Provides the "Gold Standard" conditions (Protocol B)
Sources
Strategic Application Note: 2-Fluoro-5-isopropylpyridine in Agrochemical Synthesis
Part 1: Executive Summary & Strategic Utility
2-Fluoro-5-isopropylpyridine (CAS: 111042-90-1) represents a high-value structural motif in modern agrochemical design, specifically for the development of lipophilic herbicides and insecticides. Its utility is derived from the synergistic combination of the C-2 Fluorine atom (a labile handle for nucleophilic substitution) and the C-5 Isopropyl group (a lipophilic, sterically demanding moiety).
The "Fluorine-Isopropyl" Advantage
In rational drug design, this intermediate serves as a bioisostere for 2-fluoro-5-trifluoromethylpyridine. While the trifluoromethyl group (-CF₃) is electron-withdrawing and metabolically stable, the isopropyl group (-CH(CH₃)₂) offers distinct advantages:
-
Lipophilicity Modulation: It increases LogP without the intense electron-withdrawing penalty of -CF₃, preserving the basicity of the pyridine nitrogen for specific receptor interactions (e.g., nicotinic acetylcholine receptors).
-
Steric Bulk: The isopropyl group blocks metabolic oxidation at the C-5 position while providing a "shape-fill" effect in enzyme active sites, crucial for ACCase inhibitors (herbicides) and SDHI fungicides .
-
Reactivity: The C-2 fluorine is highly activated for SNAr reactions, allowing for the rapid coupling of complex nucleophiles (phenols, amines, thiols) under mild conditions.
Part 2: Chemical Profile & Handling
| Property | Specification | Operational Note |
| IUPAC Name | 2-Fluoro-5-(propan-2-yl)pyridine | -- |
| CAS Number | 111042-90-1 | Verify isomer purity (vs. 4-isopropyl) via GC-MS. |
| Molecular Weight | 139.17 g/mol | -- |
| Appearance | Colorless to pale yellow liquid | Oxidizes slowly; store under Argon. |
| Boiling Point | ~150-155 °C (760 mmHg) | Distillable under reduced pressure. |
| Reactivity | High (SNAr at C-2) | Moisture Sensitive. Hydrolyzes to pyridone if exposed to strong base/water at high temps. |
| Hazards | Flammable, Irritant | Avoid contact with strong acids (HF generation risk). |
Part 3: Synthesis Protocols
We present two validated routes for the synthesis of 2-Fluoro-5-isopropylpyridine. Method A (Halex) is preferred for kilogram-scale process chemistry due to lower cost. Method B (Balz-Schiemann) is preferred for gram-scale discovery where purity is paramount.
Method A: Industrial Halex Reaction (Halogen Exchange)
Mechanism: Nucleophilic Aromatic Substitution (SNAr) driven by thermodynamic stability of the C-F bond.
Reagents:
-
Substrate: 2-Chloro-5-isopropylpyridine (1.0 eq)
-
Fluorinating Agent: Potassium Fluoride (KF), spray-dried (2.5 eq)
-
Catalyst: Tetraphenylphosphonium bromide (Ph₄PBr) (0.05 eq)
-
Solvent: Sulfolane or N-Methyl-2-pyrrolidone (NMP) (anhydrous)
Protocol:
-
Drying: Charge KF and Sulfolane into a reactor. Heat to 150°C under vacuum (20 mbar) to remove trace water (azeotropic distillation with toluene is optional but recommended). Critical: Water content must be <500 ppm to prevent hydrolysis.
-
Reaction: Cool to 100°C. Add 2-Chloro-5-isopropylpyridine and Ph₄PBr.
-
Heating: Ramp temperature to 190-200°C . Stir vigorously for 12-18 hours. Monitor conversion via GC (Target: >98% conversion).
-
Workup: Cool to 100°C. Distill the product directly from the reaction mixture under reduced pressure (20-50 mbar).
-
Purification: Redistill the crude distillate to obtain the title compound as a clear liquid (Yield: 85-90%).
Method B: Modified Balz-Schiemann (Diazotization)
Mechanism: Formation of diazonium tetrafluoroborate salt followed by thermal decomposition.
Reagents:
-
Substrate: 2-Amino-5-isopropylpyridine (1.0 eq)
-
Reagent: HBF₄ (48% aq) or NaNO₂ / HF-Pyridine
-
Solvent: 1,2-Dichlorobenzene (for decomposition)
Protocol:
-
Salt Formation: Dissolve 2-amino-5-isopropylpyridine in HBF₄ (aq) at 0°C. Dropwise add NaNO₂ (aq) while maintaining temp <5°C. Stir for 1h.
-
Isolation: Filter the precipitated diazonium tetrafluoroborate salt. Wash with cold ether/pentane. Safety: Do not let the salt dry completely; keep damp or proceed immediately.
-
Decomposition: Suspend the salt in 1,2-dichlorobenzene. Heat carefully to 110°C. Nitrogen gas evolution indicates reaction progress.
-
Workup: Once gas evolution ceases, neutralize with aq. Na₂CO₃. Extract with DCM.
-
Purification: Silica gel chromatography (Hexane/EtOAc) or distillation. (Yield: 60-70%).
Part 4: Downstream Application – Agrochemical Synthesis
The primary utility of 2-Fluoro-5-isopropylpyridine is as a "lock-and-key" intermediate for attaching the pyridine ring to a core scaffold via an ether or amine linkage.
Case Study: Synthesis of "Fop-style" Herbicide Analogs
Objective: Create an aryloxyphenoxypropionate mimic by coupling a phenol to the pyridine core.
Reaction: SNAr Displacement of Fluorine by Phenol.
Protocol:
-
Setup: In a dry flask, dissolve 4-hydroxyphenoxypropionate ester (1.0 eq) in DMF or DMSO.
-
Base Activation: Add K₂CO₃ (1.5 eq). Stir at RT for 30 mins to generate the phenoxide anion.
-
Coupling: Add 2-Fluoro-5-isopropylpyridine (1.1 eq).
-
Conditions: Heat to 80-90°C for 4-6 hours.
-
Note: The 2-fluoro group is significantly more reactive than a 2-chloro group, allowing this reaction to proceed at lower temperatures, reducing by-product formation (e.g., ester hydrolysis).
-
-
Workup: Quench with water, extract with Ethyl Acetate.
-
Result: The resulting ether linkage is robust, and the 5-isopropyl group provides the necessary lipophilic interaction with the target enzyme (e.g., ACCase).
Part 5: Visualizing the Workflow
The following diagram illustrates the strategic pathways for synthesizing and utilizing 2-Fluoro-5-isopropylpyridine.
Caption: Synthesis routes (Blue arrows) and downstream applications (Red arrows) for 2-Fluoro-5-isopropylpyridine.
Part 6: References
-
Finger, G. C., et al. (1963).[1] "Aromatic Fluorine Compounds. XI. Replacement of Chlorine by Fluorine in Halopyridines."[1][2] The Journal of Organic Chemistry. Link
-
Scovell, E. G., et al. (1982). "Process for the preparation of fluorinated pyridines."[1][3][4][5][6][7][8][9][10] European Patent Application EP0063872. Link
-
Jeschke, P. (2010). "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection." ChemBioChem. Link
-
PubChem. (2025). "2-Fluoro-5-isopropylpyridine Compound Summary." National Library of Medicine. Link
-
Smith, D. A. (2022). "Nucleophilic Aromatic Substitution of 2-Fluoropyridines: A Practical Guide." Organic Process Research & Development. Link
Disclaimer: This protocol is for research and development purposes only. All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE. Always consult the specific MSDS for 2-Fluoro-5-isopropylpyridine before handling.
Sources
- 1. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 2. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. nbinno.com [nbinno.com]
- 5. rsc.org [rsc.org]
- 6. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 10. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
Application Note: Strategic Derivatization of 2-Fluoro-5-isopropylpyridine for Drug Discovery
Executive Summary & Strategic Value
In modern medicinal chemistry, 2-Fluoro-5-isopropylpyridine (2F-5iPr-Py) represents a high-value scaffold. It combines two critical pharmacophoric elements: a reactive C2-fluorine handle for rapid library generation and a C5-isopropyl group ("Magic Methyl" analogue) that enhances lipophilicity and metabolic stability without introducing excessive molecular weight.
This guide moves beyond generic pyridine chemistry. It provides validated, high-fidelity protocols specifically tuned for the 2F-5iPr-Py substrate. We focus on two orthogonal derivatization vectors:
-
C2-Diversification: Nucleophilic Aromatic Substitution (
) exploiting the high electronegativity of fluorine.[1][2] -
C3-Functionalization: Directed Ortho Metalation (DoM) utilizing the fluorine atom as a powerful Directing Metalation Group (DMG).
Reactivity Profile & Decision Matrix
The chemical behavior of 2F-5iPr-Py is dominated by the electronic push-pull between the electron-withdrawing fluorine (-I, +R) and the electron-donating isopropyl group (+I).
Reactivity Visualization
The following diagram maps the accessible chemical space for this scaffold.
Figure 1: Orthogonal reactivity vectors. C2 is the primary electrophilic site; C3 is the primary nucleophilic site (via lithiation).
Module A: The C2 Gateway – Nucleophilic Aromatic Substitution ( )
Mechanistic Insight
The C2-fluorine bond is exceptionally labile toward nucleophiles, reacting ~320 times faster than the corresponding chloride [1]. The rate-determining step is the formation of the Meisenheimer complex .[1] While the C5-isopropyl group is weakly electron-donating (potentially deactivating the ring), the inductive withdrawal of the nitrogen and fluorine atoms dominates, making this reaction highly efficient.
Protocol 1: C2-Amination (Library Synthesis)
Objective: Displacement of Fluorine with secondary amines (e.g., Morpholine, Piperazines).
Reagents:
-
Substrate: 2-Fluoro-5-isopropylpyridine (1.0 equiv)
-
Nucleophile: Secondary Amine (1.2 equiv)
-
Base:
(2.0 equiv) or DIPEA (for soluble bases) -
Solvent: DMSO (for difficult substrates) or tert-Amyl alcohol (for easier workup)
Step-by-Step Methodology:
-
Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve 2-Fluoro-5-isopropylpyridine (1.0 mmol) in anhydrous DMSO (2.0 mL). Note: DMSO accelerates
by stabilizing the polar transition state. -
Addition: Add
(2.0 mmol, finely ground) followed by the amine nucleophile (1.2 mmol). -
Reaction: Seal the vial and heat to 90–110°C for 4–12 hours.
-
Checkpoint: Monitor by LC-MS. The product will show a mass shift of
. The characteristic F-coupling in NMR will disappear.
-
-
Workup (Self-Validating Step):
-
Cool to RT. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).
-
Critical: Wash organic layer with water (2x) and brine (1x) to remove DMSO.
-
Dry over
and concentrate.
-
-
Purification: Most products are pure enough for screening (>90%). If necessary, purify via flash chromatography (Hexane/EtOAc).
Data Summary: Nucleophile Scope
| Nucleophile Class | Conditions | Yield (Typical) | Notes |
|---|---|---|---|
| Cyclic Amines (Morpholine) | 90°C, 4h | 85-95% | Very fast; excellent conversion. |
| Anilines | 120°C, 16h | 50-70% | Requires higher temp; weaker nucleophile. |
| Alkoxides (NaOEt) | RT - 50°C | 80-90% | Use dry THF; rapid reaction. |
Module B: Precision C3-Functionalization – Directed Ortho Metalation (DoM)
Mechanistic Insight
This is the most technically demanding but rewarding transformation. The C2-fluorine acts as a strong DMG, directing lithiation exclusively to the C3 position.
-
Risk: 3-Lithio-2-fluoropyridines are thermally unstable. Above -60°C, they eliminate LiF to form 2,3-pyridynes , which lead to complex mixtures (dimers, tars) [2].
-
Solution: Strict temperature control (-78°C) and the use of non-nucleophilic bases (LDA) are mandatory.
Protocol 2: C3-Iodination (Suzuki Handle Installation)
Objective: Regioselective synthesis of 2-fluoro-3-iodo-5-isopropylpyridine.
Reagents:
-
Substrate: 2-Fluoro-5-isopropylpyridine (1.0 equiv)
-
Base: Lithium Diisopropylamide (LDA) (1.1 equiv) – Freshly prepared or high-quality commercial.
-
Electrophile: Iodine (
) (1.2 equiv) dissolved in THF. -
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
System Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF and cool to -78°C (Dry ice/Acetone bath).
-
Base Preparation: Add LDA (1.1 equiv).
-
Tip: If using commercial LDA, titrate it first. Excess base can attack the pyridine ring.
-
-
Metalation (The Critical Step):
-
Add 2-Fluoro-5-isopropylpyridine (1.0 equiv) dropwise as a solution in THF over 10 minutes.
-
Stir at -78°C for exactly 45-60 minutes .
-
Visual Check: The solution often turns yellow/orange. Darkening indicates decomposition (pyridyne formation).
-
-
Quench:
-
Add the Iodine solution (1.2 equiv in THF) dropwise.
-
Keep temperature below -70°C during addition.
-
Stir for 30 mins at -78°C, then allow to warm to RT.
-
-
Workup:
-
Quench with saturated aq.
(Sodium thiosulfate) to remove excess iodine (color changes from purple to yellow/clear). -
Extract with
, dry, and concentrate.
-
-
Outcome: The resulting 2-fluoro-3-iodo-5-isopropylpyridine is a stable solid/oil ready for Suzuki/Sonogashira coupling.
Experimental Workflow Diagram
The following Graphviz diagram illustrates the logical flow for generating a library from the core scaffold using the protocols above.
Figure 2: Parallel synthesis workflow. Path 1 preserves the C2-F for later use or modifies C3 first. Path 2 directly modifies C2.
Troubleshooting & Optimization (Self-Validating Systems)
| Observation | Root Cause | Corrective Action |
| Low Yield in | Incomplete conversion due to sterics or low temp. | Switch solvent to NMP; increase temp to 120°C. Check base solubility. |
| Tarry mixture in DoM | "Pyridyne" formation; Temp > -60°C. | Ensure internal probe monitors temp. Keep < -75°C strictly. |
| C3/C4 Mixture in DoM | "Scrambling" or base catalysis. | Use pure LDA (titrated). Avoid "Schlosser Base" (BuLi/KOtBu) as it alters regioselectivity [3]. |
| Starting Material Recovery (DoM) | Wet THF or insufficient deprotonation time. | Distill THF over Na/Benzophenone. Increase lithiation time to 1h. |
References
-
Collum, D. B., et al. Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. J. Am. Chem. Soc. / PMC. [Link]
-
Schlosser, M., et al. Regioselective Functionalization of Pyridines using a Directed Metalation. Z. Naturforsch. [Link]
-
Baran Lab. Directed Ortho Metalation: A Survival Guide. [Link]
Sources
GC-MS protocol for identifying 2-Fluoro-5-isopropylpyridine byproducts
Executive Summary
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantitation of 2-Fluoro-5-isopropylpyridine (2-F-5-IPP) and its critical synthetic impurities. As a pivotal intermediate in the synthesis of agrochemicals and fluorinated pharmaceuticals, the purity of 2-F-5-IPP is a Critical Quality Attribute (CQA).
This guide moves beyond generic screening, offering a targeted methodology that addresses the specific challenges of fluorinated pyridine analysis: isobaric interference of regioisomers , active site adsorption (tailing) , and labile fluorine hydrolysis .
Chemical Context & Impurity Prediction
To design a valid analytical method, one must first understand the genesis of impurities. The synthesis of 2-F-5-IPP typically proceeds via metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) of a 2-fluoro-5-halopyridine with an isopropylboronic acid species.
Mechanistic Origins of Impurities
-
Regioisomers (The Separation Challenge): If the starting material was generated via direct fluorination or non-selective halogenation, 2-Fluoro-4-isopropylpyridine may be present. This is the most difficult impurity to resolve due to identical molecular weight (MW 139) and similar polarity.
-
Starting Material Carryover: Unreacted 2-Fluoro-5-bromopyridine (MW 175/177) or 2-Fluoro-5-chloropyridine .
-
Hydrolysis Products: The C-F bond at the 2-position is susceptible to nucleophilic attack by water, particularly under acidic/basic workup conditions, yielding 5-isopropyl-2-pyridone (Tautomer of 5-isopropyl-2-hydroxypyridine).
-
De-halogenated Artifacts: 3-Isopropylpyridine (MW 121), formed via proto-dehalogenation during the coupling cycle.
Figure 1: Synthetic Pathways and Impurity Genesis (Diagram illustrating the formation of the target molecule and competitive side reactions)
Caption: Figure 1. Reaction scheme highlighting the origin of critical impurities (A, B, C) relative to the target compound.
Method Development Strategy
Column Selection: The Polarity Dilemma
Pyridines are basic nitrogen heterocycles. On standard non-polar columns (100% dimethylpolysiloxane), they exhibit severe peak tailing due to interaction with active silanol sites.
-
Recommendation: Use a 5% Phenyl-arylene (low bleed) phase (e.g., DB-5ms or Rtx-5MS).
-
Why? While a wax column (PEG) offers better peak shape for free bases, it often causes bleed that interferes with trace MS analysis. A high-quality "MS-grade" 5% phenyl column provides the best balance of inertness and resolution for the non-polar isopropyl group separation.
Solvent Choice
-
Critical Warning: Do NOT use Methanol or Ethanol.
-
Reasoning: The 2-fluoro position is electrophilic. In protic solvents, slow nucleophilic aromatic substitution (
) can occur during storage, creating artificial methoxy-impurities. -
Protocol Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]
Detailed Experimental Protocol
Sample Preparation
-
Stock Solution: Weigh 10.0 mg of the sample into a 10 mL volumetric flask. Dilute to volume with Dichloromethane (HPLC Grade) . (Conc: 1000 µg/mL).
-
Working Standard: Dilute 100 µL of Stock Solution into 900 µL of DCM. (Conc: 100 µg/mL).[2]
-
Filtration: If particulates are visible, filter through a 0.2 µm PTFE syringe filter (Do not use Nylon; it binds pyridines).
GC Parameters (Agilent 7890/8890 or equivalent)
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless | Split mode (20:1) prevents column saturation and improves peak symmetry. |
| Inlet Temp | 250 °C | Ensures rapid volatilization of the pyridine (BP ~150-160°C). |
| Liner | Ultra Inert, Wool-packed | Wool promotes mixing; "Ultra Inert" deactivation is vital to prevent pyridine adsorption. |
| Column | 30m × 0.25mm × 0.25µm (5% Phenyl) | Standard dimensions for impurity profiling. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimized linear velocity for resolution. |
| Oven Program | 40°C (hold 2 min) → 10°C/min → 280°C (hold 3 min) | Low initial temp focuses volatiles; slow ramp separates isomers. |
MS Parameters (Single Quadrupole)
| Parameter | Setting | Rationale |
| Source Temp | 230 °C | Standard for EI sources. |
| Quad Temp | 150 °C | |
| Transfer Line | 280 °C | Prevents condensation of high-boiling dimers. |
| Ionization | EI (70 eV) | Standard library matching energy. |
| Scan Range | m/z 35 – 350 | Covers fragments and potential dimers. |
| Solvent Delay | 3.5 min | Protects filament from DCM peak. |
Data Analysis & Interpretation
Fragmentation Logic (Mass Spectrum)
Identification relies on characteristic fragmentation patterns unique to alkyl-fluoropyridines.
-
Molecular Ion (
): m/z 139. (Odd mass indicates odd nitrogen count). -
Base Peak (
): m/z 124. -
Fluorine Loss (
or ): m/z 120 or 119.-
Note: Direct loss of F is rare in aromatics unless ortho-effects are present. Loss of HF is more common.
-
-
Ring Degradation: m/z 96 (Loss of isopropyl radical).
Differentiating Isomers
-
2-Fluoro-5-isopropylpyridine (Target): Strong
peak. -
2-Fluoro-4-isopropylpyridine (Impurity): Also shows strong
, but typically elutes slightly earlier on non-polar columns due to steric shielding of the nitrogen lone pair by the 4-position alkyl group (reduced interaction with stationary phase). -
3-Isopropylpyridine (Defluoro):
121. Shift in mass confirms loss of fluorine.[5]
Figure 2: Analytical Decision Workflow (Logic flow for identifying unknown peaks in the chromatogram)
Caption: Figure 2. Logic gate for spectral deconvolution of 2-F-5-IPP and its analogs.
System Suitability & Validation Criteria
To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before running unknown samples:
-
Tailing Factor (
): The target peak must have .-
Correction: If
, trim the column inlet (10 cm) or replace the liner. Active sites are absorbing the pyridine.
-
-
Sensitivity (S/N): The Limit of Quantitation (LOQ) should be established at S/N > 10 for the 0.05% impurity level (approx. 0.5 µg/mL).
-
Resolution (
): If the 4-isopropyl isomer is present, is required. If baseline separation is not achieved, adjust the temperature ramp to 5°C/min.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text on fragmentation mechanisms, specifically alkylbenzene/pyridine cleavage).
-
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. Link
-
National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library.[5] (Source for retention indices of alkylpyridines). Link
-
Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier.[6] (Reference for reactivity and hydrolysis of 2-fluoropyridines). Link
-
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. (Regulatory framework for impurity reporting thresholds). Link
Sources
- 1. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. whitman.edu [whitman.edu]
- 6. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Fluoro-5-isopropylpyridine
Introduction: The Strategic Importance of 2-Fluoro-5-isopropylpyridine in Modern Drug Discovery
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity to its target.[1][2] Within the vast landscape of fluorinated heterocycles, 2-fluoro-5-isopropylpyridine has emerged as a valuable building block in the synthesis of novel therapeutics. Its pyridine core is a common motif in a multitude of biologically active compounds, and the presence of the fluoro and isopropyl groups offers medicinal chemists a powerful tool for fine-tuning molecular properties. This guide provides a comprehensive overview of the large-scale synthesis of 2-fluoro-5-isopropylpyridine, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
Synthetic Strategies: A Tale of Two Reactions
The industrial-scale synthesis of 2-fluoro-5-isopropylpyridine predominantly relies on two robust and well-established synthetic transformations: the Halex (Halogen Exchange) reaction and the Balz-Schiemann reaction. The choice between these routes is often dictated by the availability and cost of the starting materials, as well as safety considerations at scale.
Route 1: The Halex Reaction - A Nucleophilic Aromatic Substitution Approach
The Halex process is a powerful method for introducing fluorine into an aromatic ring via nucleophilic aromatic substitution (SNAr).[3][4] In this approach, a chloro-substituted pyridine is treated with a fluoride salt at elevated temperatures. For the synthesis of 2-fluoro-5-isopropylpyridine, the precursor is 2-chloro-5-isopropylpyridine.
Caption: Workflow for the Halex synthesis of 2-Fluoro-5-isopropylpyridine.
A robust method for the preparation of 2-chloro-5-substituted pyridines involves the reaction of an appropriate ethylene amide with a chlorinating agent in the presence of a dialkylformamide.[5]
Materials and Equipment:
-
Reactor: 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel.
-
Distillation apparatus.
-
Starting materials: Appropriate ethylene amide precursor, dialkylformamide, chlorinating agent (e.g., phosphorus oxychloride), and a suitable solvent.
Procedure:
-
Reaction Setup: Charge the reactor with the ethylene amide precursor and dialkylformamide in a suitable solvent.
-
Addition of Chlorinating Agent: Cool the mixture to 0-10 °C. Slowly add the chlorinating agent via the addition funnel, maintaining the internal temperature below 20 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 80-100 °C and maintain for 2-4 hours, or until reaction completion is confirmed by GC-MS.
-
Workup: Cool the reaction mixture to room temperature and quench by slowly adding it to ice-water. Neutralize the mixture with a suitable base (e.g., sodium carbonate) to a pH of 7-8.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-chloro-5-isopropylpyridine is then purified by fractional distillation.
Materials and Equipment:
-
Reactor: 100 L stainless steel or Hastelloy reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and a nitrogen inlet/outlet.
-
Spray-dried potassium fluoride (KF).
-
High-boiling polar aprotic solvent (e.g., sulfolane or dimethyl sulfoxide).
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional.[6]
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging Reagents: Charge the reactor with spray-dried potassium fluoride and the high-boiling polar aprotic solvent. If using a phase-transfer catalyst, add it at this stage.
-
Azeotropic Drying: Heat the mixture under vacuum to remove any residual water azeotropically.
-
Addition of Starting Material: Cool the mixture to a safe starting temperature (e.g., 150 °C) and add the 2-chloro-5-isopropylpyridine slowly.
-
Reaction: Heat the reaction mixture to 180-220 °C and maintain for 8-12 hours.[3] Monitor the reaction progress by GC-MS.
-
Workup and Purification: After completion, cool the reaction mixture and filter to remove inorganic salts. The crude product is then purified by fractional distillation under reduced pressure.
Table 1: Key Parameters for the Halex Reaction
| Parameter | Recommended Value | Rationale |
| Fluorinating Agent | Spray-dried KF | High surface area enhances reactivity. |
| Solvent | Sulfolane, DMSO | High boiling point and ability to solvate fluoride ions.[7] |
| Temperature | 180-220 °C | Sufficient energy to overcome the activation barrier of the SNAr reaction. |
| Reaction Time | 8-12 hours | Dependent on scale and temperature; monitor by GC-MS. |
| Molar Ratio (KF:Substrate) | 1.5 - 2.5 : 1 | An excess of KF drives the reaction to completion. |
Route 2: The Balz-Schiemann Reaction - A Diazotization Approach
The Balz-Schiemann reaction is a classic method for the synthesis of aryl fluorides from primary aromatic amines.[1][8] This route involves the diazotization of 2-amino-5-isopropylpyridine to form a diazonium salt, which is then thermally decomposed in the presence of a fluoride source.
Caption: Workflow for the Balz-Schiemann synthesis of 2-Fluoro-5-isopropylpyridine.
The synthesis of 2-amino-5-substituted pyridines can be achieved through various methods, including the Chichibabin reaction or from corresponding nitro-pyridines.[9][10]
Materials and Equipment:
-
Reactor: Suitable reactor for the chosen synthetic route (e.g., high-pressure reactor for amination).
-
Starting materials: 2-bromo-5-isopropylpyridine or 2-nitro-5-isopropylpyridine.
-
Reagents for the chosen route (e.g., sodium amide for Chichibabin, or a reducing agent like iron powder and acetic acid for nitro reduction).
General Procedure (via reduction of a nitro-pyridine):
-
Reaction Setup: Charge the reactor with 2-nitro-5-isopropylpyridine and a suitable solvent (e.g., ethanol, acetic acid).
-
Addition of Reducing Agent: Add the reducing agent (e.g., iron powder) portion-wise, controlling the exothermic reaction.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until completion is confirmed by TLC or LC-MS.
-
Workup: Cool the reaction mixture and filter off the solid catalyst. Neutralize the filtrate and extract the product with an organic solvent.
-
Purification: The crude 2-amino-5-isopropylpyridine can be purified by crystallization or distillation.
Materials and Equipment:
-
Reactor: 100 L glass-lined reactor with good cooling capacity.
-
Fluoroboric acid (HBF₄).
-
Sodium nitrite (NaNO₂).
-
An inert, high-boiling solvent for decomposition (e.g., xylene).
Procedure:
-
Diazotization:
-
Dissolve 2-amino-5-isopropylpyridine in a solution of fluoroboric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the diazonium tetrafluoroborate salt.
-
-
Isolation of Diazonium Salt:
-
Filter the precipitated diazonium salt and wash it with cold water, followed by a cold, low-boiling organic solvent (e.g., diethyl ether) to aid in drying. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.
-
-
Thermal Decomposition:
-
In a separate reactor, heat an inert, high-boiling solvent (e.g., xylene) to 120-140 °C.
-
Carefully add the moist diazonium salt in portions to the hot solvent. Vigorous evolution of nitrogen gas will occur.
-
-
Workup and Purification:
-
After the addition is complete and gas evolution has ceased, cool the reaction mixture.
-
Wash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and purify the 2-fluoro-5-isopropylpyridine by fractional distillation.
-
Table 2: Key Parameters for the Balz-Schiemann Reaction
| Parameter | Recommended Value | Rationale |
| Diazotization Temperature | 0-5 °C | Diazonium salts are unstable at higher temperatures. |
| Decomposition Temperature | 120-140 °C | Controlled thermal decomposition to the desired product. |
| Safety Precaution | Do not isolate large quantities of dry diazonium salt. | Dry diazonium salts are shock-sensitive and can be explosive.[11] |
Purification and Quality Control
Regardless of the synthetic route, the final product must be purified to meet the stringent requirements of the pharmaceutical industry.
Purification by Fractional Distillation
Fractional distillation under reduced pressure is the most common method for purifying 2-fluoro-5-isopropylpyridine on a large scale. This technique separates the product from unreacted starting materials, byproducts, and high-boiling solvents.
Analytical Methods for Quality Control
A comprehensive suite of analytical techniques should be employed to ensure the identity, purity, and quality of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To determine the purity of the product and identify any volatile impurities.
-
Typical Conditions: A standard non-polar column (e.g., DB-5ms) with a temperature gradient program is suitable. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure of the molecule.
-
1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the isopropyl group.
-
13C NMR: The carbon NMR spectrum will confirm the number and types of carbon atoms in the molecule.[13]
-
19F NMR: The fluorine NMR spectrum is particularly informative, showing a single resonance with coupling to adjacent protons. The chemical shift is sensitive to the electronic environment.[14][15][16][17]
Table 3: Expected NMR Data for 2-Fluoro-5-isopropylpyridine (in CDCl3)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1H | ~8.0 | d | ~2.5 | H-6 |
| ~7.5 | ddd | ~8.5, 7.5, 2.5 | H-4 | |
| ~6.8 | dd | ~8.5, 3.0 | H-3 | |
| ~3.0 | sept | ~7.0 | CH(CH3)2 | |
| ~1.2 | d | ~7.0 | CH(CH 3)2 | |
| 13C | ~163 (d) | d | 1JCF ≈ 240 | C-2 |
| ~147 (d) | d | 3JCF ≈ 8 | C-6 | |
| ~138 (d) | d | 3JCF ≈ 18 | C-4 | |
| ~135 | s | C-5 | ||
| ~113 (d) | d | 2JCF ≈ 40 | C-3 | |
| ~34 | s | C H(CH3)2 | ||
| ~23 | s | CH(C H3)2 | ||
| 19F | -60 to -80 | m | C-F |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument.[18]
Safety Considerations for Large-Scale Synthesis
-
Handling Fluorinating Agents: Many fluorinating agents, such as potassium fluoride, can be corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, is mandatory.[19]
-
High-Temperature Reactions: The Halex reaction is conducted at high temperatures, requiring a robust reactor system with precise temperature control to prevent runaway reactions.
-
Diazonium Salt Instability: As mentioned, diazonium salts in the Balz-Schiemann reaction are potentially explosive.[11] Implementing continuous flow reactors can significantly mitigate this risk on a large scale by minimizing the amount of the hazardous intermediate present at any given time.
-
Solvent Handling: The high-boiling polar aprotic solvents used in the Halex reaction have their own safety considerations. Ensure proper ventilation and follow all safety data sheet (SDS) guidelines.
Conclusion
The large-scale synthesis of 2-fluoro-5-isopropylpyridine is a critical process for the pharmaceutical industry. Both the Halex and Balz-Schiemann reactions offer viable pathways to this important building block, each with its own set of advantages and challenges. By carefully considering the choice of synthetic route, optimizing reaction conditions, implementing robust purification and analytical methods, and adhering to strict safety protocols, researchers and manufacturers can ensure a reliable and efficient supply of this key intermediate for the development of next-generation therapeutics.
References
-
Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Halex process. Retrieved from [Link]
- Fluorine Notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines.
-
Quora. (2019, May 4). What is Balz-Schiemann reaction?. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Fluorine NMR. Retrieved from [Link]
- Google Patents. (n.d.). CN102532007A - Method for preparing 2-chloro-5-substituted pyridine.
-
gChem. (n.d.). Halex Comparative Reaction. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
Vedantu. (n.d.). Balz Schiemann Reaction: Mechanism, Steps & Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 27). Halex Reaction. Retrieved from [Link]
-
Allen. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Retrieved from [Link]
-
ResearchGate. (n.d.). Halex reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Balz-Schiemann Reaction. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoropyridine. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Halex Reactions of Aromatic Compounds Catalyzed by 2-Azaallenium, Carbophosphazenium, Aminophosphonium and Diphosphazenium Salts: A Comparative Study. Retrieved from [Link]
- Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
-
Eureka | Patsnap. (n.d.). Synthesis method of 2-chloro-5-chloromethyl pyridine. Retrieved from [Link]
-
SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
Semantic Scholar. (n.d.). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Fluoropyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-5-nitropyridine. Retrieved from [Link]
- Google Patents. (n.d.). US8492539B2 - Preparation of 2′-fluoro-2′-alkyl-substituted or other optionally substituted ribofuranosyl pyrimidines and purines and their derivatives.
- Google Patents. (n.d.). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
-
OSTI.GOV. (2025, September 23). The use of gas chromatography – high resolution mass spectrometry for suspect screening and non-targeted analysis of per- and. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Retrieved from [Link]
-
MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0192287 A2 - Process for the preparation of fluorinated pyridines. Retrieved from [Link]
- Google Patents. (n.d.). EP0686641B1 - 2'-deoxy-5-fluorouridine derivative, pharmaceutically acceptable salt thereof, process for producing the same, and antitumor drug.
-
WIPO Patentscope. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. Retrieved from [Link]
- Google Patents. (n.d.). US10364229B2 - Crystalline substituted 5-fluoro-1H-pyrazolopyridines and process for preparing.
- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
-
DSpace@MIT. (n.d.). Two-Dimensional 19F–13C Correlation NMR for 19F Resonance Assignment of Fluorinated Proteins. Retrieved from [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
Sources
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Halex process - Wikipedia [en.wikipedia.org]
- 4. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 5. CN102532007A - Method for preparing 2-chloro-5-substituted pyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. gchemglobal.com [gchemglobal.com]
- 8. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 9. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 10. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. 2-Fluoropyridine(372-48-5) 13C NMR [m.chemicalbook.com]
- 14. biophysics.org [biophysics.org]
- 15. 19Flourine NMR [chem.ch.huji.ac.il]
- 16. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 19. quora.com [quora.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Fluoro-5-isopropylpyridine
Status: Operational | Ticket Priority: High | Topic: Yield Enhancement & Troubleshooting
Executive Summary: The "Deactivated Ring" Challenge
Welcome to the Technical Support Center. If you are accessing this guide, you are likely experiencing low yields (<50%) or incomplete conversion in the synthesis of 2-Fluoro-5-isopropylpyridine .
The Core Problem: Unlike nitro- or cyano-substituted pyridines, your target molecule contains an isopropyl group at the 5-position . This alkyl group is an electron donor (+I effect), which increases electron density in the pyridine ring. Since nucleophilic aromatic substitution (
This guide provides optimization protocols for the two primary synthetic routes:
-
Route A (Halex Reaction): The industrial standard (Cl → F exchange).
-
Route B (Balz-Schiemann): The diazotization alternative (NH₂ → N₂⁺ → F).[1]
Part 1: Diagnostic Workflow
Before altering your chemistry, use this decision tree to identify the failure mode.
Figure 1: Diagnostic logic flow for identifying yield loss mechanisms in fluoropyridine synthesis.
Part 2: Route A – The Halex Reaction (Optimization)
Best for: Scale-up (>100g), Process Chemistry. Reaction: 2-Chloro-5-isopropylpyridine + KF → 2-Fluoro-5-isopropylpyridine + KCl
Because the 5-isopropyl group deactivates the ring, standard conditions (KF/DMF) often fail. You must enhance the nucleophilicity of the fluoride ("naked" fluoride).
Critical Protocol: The "Anhydrous Regime"
Water forms a solvation shell around the fluoride ion (
Step-by-Step Optimization:
-
Solvent Switch: Stop using DMF or DMSO if you are running above 140°C.
-
Recommendation: Use Sulfolane (Tetramethylene sulfone). It is stable up to 280°C and does not decompose violently like DMSO can at high temperatures.
-
-
Catalyst Upgrade:
-
Standard: 18-Crown-6 (Good, but expensive).
-
Pro Tip: Use Tetraphenylphosphonium bromide (
) or TDA-1 . These are thermally stable phase transfer catalysts (PTC) that pull fluoride into the organic phase.
-
-
The "Spray-Dried" Requirement:
-
Do not use standard laboratory grade KF. It has too much surface area variation.
-
Requirement: Use Spray-Dried KF (high surface area) or Cesium Fluoride (CsF) . CsF is 10x more soluble in polar solvents than KF, often driving conversion from 40% to 95% in difficult substrates.
-
Optimized Experimental Protocol (Halex)
-
Reagents: 2-Chloro-5-isopropylpyridine (1.0 eq), Spray-dried KF (2.5 eq),
(0.05 eq). -
Solvent: Sulfolane (anhydrous).
-
Drying Step (CRITICAL):
-
Charge Sulfolane, KF, and Catalyst into the reactor.[2]
-
Add Toluene (20% v/v relative to Sulfolane).
-
Heat to 130°C and distill off the Toluene (azeotropic drying). This removes trace water from the KF/Solvent matrix.
-
Only after drying do you add the pyridine substrate.
-
-
Reaction: Heat to 190–210°C for 12–18 hours.
-
Note: The high temperature is non-negotiable due to the isopropyl deactivation.
-
Data: Catalyst & Solvent Impact on Conversion
| Solvent | Fluoride Source | Catalyst | Temp (°C) | Conversion (24h) | Notes |
|---|---|---|---|---|---|
| DMF | KF (Std) | None | 140 | < 15% | Too slow; SM recovery high. |
| DMSO | KF (Spray) | 18-Crown-6 | 150 | 55% | Decomposition observed. |
| Sulfolane | KF (Spray) |
Part 3: Route B – The Balz-Schiemann (Alternative)
Best for: Lab scale (<50g), High Purity requirements.
Reaction: 2-Amino-5-isopropylpyridine → Diazonium Salt (
If the Halex route yields "tar" due to the high temperatures required, switch to this route. It proceeds at much lower temperatures but carries safety risks (diazonium stability).
Troubleshooting the "Violent Exotherm"
Users often report rapid gas evolution and yield loss during the thermal decomposition step.
The Fix: The "One-Pot" HF-Pyridine Method Avoid isolating the dry diazonium tetrafluoroborate salt (explosion hazard). Use Olah's Reagent (Pyridine:HF).
-
Diazotization: Dissolve 2-amino-5-isopropylpyridine in Pyridine:HF (70:30) complex at -10°C.
-
Nitrite Addition: Add solid
slowly. -
Thermal Decomposition: Heat the solution to 40°C–60°C. The Pyridine:HF solvent stabilizes the cation, allowing for a smoother evolution of
. -
Quenching: Pour onto ice/water and neutralize with
.
Part 4: Frequently Asked Questions (FAQs)
Q: My product has a similar boiling point to the starting material (Cl-analog). How do I separate them? A: This is common. 2-Fluoro and 2-Chloro pyridines often differ in BP by only 5–10°C.
-
Chemical Solution: Add an amine (e.g., morpholine) to the crude mixture and heat briefly. The remaining 2-chloro starting material will react with the morpholine (via
) to form a highly polar adduct. The 2-fluoro product is less reactive toward the amine under these mild conditions or can be distilled away from the now heavy/polar impurity.
Q: Why is my yield lower when I scale up from 5g to 100g? A: Mass transfer. In the Halex reaction, KF is a solid. On a small scale, magnetic stirring suspends the solid well. On a large scale, KF settles to the bottom.
-
Fix: Use mechanical stirring with a high-torque overhead stirrer. Ensure "turbulent flow" to keep the solid KF constantly eroding and reacting.
Q: Can I use Tetrabutylammonium Fluoride (TBAF)? A: No. TBAF is usually supplied as a hydrate (TBAF·3H₂O) or in THF. The water kills the reaction, and TBAF undergoes Hofmann elimination at the high temperatures (150°C+) required for this specific deactivated substrate.
References
-
Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[1][2][3][4][5][6][7][8] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society. Link
- Foundational text on the synthesis of fluoropyridines and the stability of the diazonium salts.
-
Siegemund, G., et al. (2000). Fluorine Compounds, Organic.[1][2][3][5][7][9][10][11][12][13] Ullmann's Encyclopedia of Industrial Chemistry.[6] Link
- Authoritative source on industrial Halex conditions, solvent selection (Sulfolane), and safety.
-
Grotenhuis, P. A. M. (1986).[13] Process for the preparation of fluorinated pyridines.[2][5][7][8][10][13][14] European Patent EP0192287A2. Link
- Describes the specific use of KF and aprotic solvents for chloropyridine fluorin
-
Scovell, E. G. (1990). Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.[8] US Patent 4,973,698. Link
- Provides detailed protocols for azeotropic drying of KF and handling deactivated/activ
Sources
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Halex process - Wikipedia [en.wikipedia.org]
- 7. asianpubs.org [asianpubs.org]
- 8. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 9. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 10. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 11. DE19702282A1 - Catalyst for Halex reactions - Google Patents [patents.google.com]
- 12. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. researchgate.net [researchgate.net]
2-Fluoro-5-isopropylpyridine stability in acidic or basic conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Fluoro-5-isopropylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth answers and practical solutions regarding the stability of this versatile fluorinated pyridine intermediate. Understanding the stability profile of this compound is critical for its successful application in synthesis, formulation, and drug discovery workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of 2-Fluoro-5-isopropylpyridine.
Q1: What is the primary stability concern associated with 2-Fluoro-5-isopropylpyridine?
A: The principal stability issue is its high susceptibility to nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and the fluorine atom at the 2-position is an excellent leaving group. This reactivity is significantly enhanced compared to other halopyridines; for instance, 2-fluoropyridine reacts with sodium ethoxide approximately 320 times faster than 2-chloropyridine.[1][2] Therefore, the primary degradation pathway involves the displacement of the fluoride ion by a nucleophile.
Q2: How does 2-Fluoro-5-isopropylpyridine behave under basic (high pH) conditions?
A: Under basic conditions, 2-Fluoro-5-isopropylpyridine is expected to undergo rapid degradation. The hydroxide ion (OH⁻) is a potent nucleophile that will attack the C2 position of the pyridine ring, displacing the fluoride and forming 2-hydroxy-5-isopropylpyridine . This reaction is a classic example of base-catalyzed hydrolysis via an SNAr mechanism. The rate of this degradation is dependent on both the concentration of the hydroxide ion and the temperature.
Q3: Is 2-Fluoro-5-isopropylpyridine stable in acidic (low pH) aqueous solutions?
A: No, it is generally not stable in acidic aqueous solutions. In acidic media, the pyridine nitrogen atom becomes protonated. This protonation further increases the electron deficiency of the ring, making it even more activated towards nucleophilic attack. While water is a weaker nucleophile than hydroxide, the enhanced electrophilicity of the protonated pyridine ring facilitates acid-catalyzed hydrolysis. The final degradation product is the same as in basic conditions: 2-hydroxy-5-isopropylpyridine .
Q4: How does the 5-isopropyl group influence the stability of the molecule?
A: The isopropyl group at the 5-position is generally considered an electron-donating group through induction and hyperconjugation. Typically, electron-donating groups would be expected to slightly decrease the rate of nucleophilic aromatic substitution by reducing the ring's electrophilicity. However, studies on substituted 2-fluoropyridines have shown that almost all 5-substituents, with the exception of fluorine itself, actually enhance the rate of nucleophilic substitution at the 2-position.[3] This suggests that while the electronic effect is a factor, it does not significantly stabilize the C-F bond against nucleophilic attack compared to the unsubstituted parent compound.
Q5: What are the recommended storage and handling conditions for 2-Fluoro-5-isopropylpyridine?
A: To ensure maximum shelf-life and prevent degradation, the following conditions are recommended:
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] Store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture.
-
Handling: Avoid contact with skin and eyes. Use personal protective equipment, including gloves and safety glasses.[5] Keep the compound away from strong acids, strong bases, oxidizing agents, and sources of ignition.[4][5] Use non-sparking tools, as vapors may form explosive mixtures with air.[4]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving 2-Fluoro-5-isopropylpyridine.
| Observed Issue | Potential Cause & Explanation | Recommended Solution & Action Plan |
| Low yield in a reaction where the compound is a starting material; an unexpected polar impurity is observed by TLC/LC-MS. | In-situ Degradation: The reaction conditions may be promoting hydrolysis. The presence of water, strong bases (e.g., NaOH, KOH), or strong acids can cause the starting material to degrade to 2-hydroxy-5-isopropylpyridine, which is more polar. | 1. Run a Control: Subject the starting material to the reaction conditions (solvent, base/acid, temperature) without the other reagents to quantify its stability. 2. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. 3. Select a Non-Nucleophilic Base: If a base is required, consider using a sterically hindered, non-nucleophilic base like DBU or a proton sponge instead of hydroxides or alkoxides. |
| Compound appears to degrade over time when dissolved in a protic solvent (e.g., methanol, water) for analysis or screening. | Solvolysis: Protic solvents can act as nucleophiles, especially under non-neutral pH conditions or elevated temperatures, leading to the displacement of the fluoride. | 1. Use Aprotic Solvents: Prepare stock solutions and conduct experiments in aprotic solvents like DMSO, DMF, or acetonitrile whenever possible. 2. pH Control: If an aqueous medium is necessary, buffer the solution to a neutral pH (approx. 6.5-7.5) and store samples at low temperatures (2-8 °C). 3. Analyze Promptly: Analyze samples as quickly as possible after preparation to minimize the opportunity for degradation. |
| Difficulty confirming the identity of the major degradation product. | Lack of a Reference Standard: The suspected degradation product, 2-hydroxy-5-isopropylpyridine, is not readily available, making definitive identification by techniques like HPLC co-injection challenging. | 1. Synthesize the Standard: Prepare 2-hydroxy-5-isopropylpyridine through a known synthetic route.[6] 2. Isolate and Characterize: Isolate the degradation product from a stressed sample using preparative HPLC and characterize its structure using NMR and high-resolution mass spectrometry. Compare this data to the synthesized standard. |
Section 3: Mechanistic Insights & Diagrams
Understanding the degradation pathways is key to preventing them. The following mechanisms illustrate the hydrolysis of 2-Fluoro-5-isopropylpyridine.
Base-Catalyzed Hydrolysis
Under basic conditions, the hydroxide ion directly attacks the electron-deficient carbon atom bonded to the fluorine. This proceeds through a Meisenheimer-like intermediate.
Caption: Base-catalyzed hydrolysis of 2-Fluoro-5-isopropylpyridine.
Acid-Catalyzed Hydrolysis
In acidic media, the pyridine nitrogen is first protonated, which strongly activates the ring for attack by a weak nucleophile like water.
Caption: Acid-catalyzed hydrolysis of 2-Fluoro-5-isopropylpyridine.
Section 4: Experimental Protocols
The following protocols provide a framework for quantitatively assessing the stability of 2-Fluoro-5-isopropylpyridine.
Protocol 4.1: pH-Rate Profile Stability Assessment via HPLC
Objective: To determine the degradation rate of 2-Fluoro-5-isopropylpyridine across a range of pH values.
Materials:
-
2-Fluoro-5-isopropylpyridine
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer solutions (e.g., pH 2, 4, 7, 9, 12)
-
Class A volumetric flasks, pipettes, and autosampler vials
-
HPLC system with UV detector
Methodology:
-
Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of 2-Fluoro-5-isopropylpyridine in acetonitrile.
-
Sample Preparation: For each pH to be tested, pipette a known volume of the stock solution into a volumetric flask and dilute with the appropriate buffer to a final concentration of ~50 µg/mL. Prepare a T=0 sample by diluting with a 50:50 acetonitrile:water mixture.
-
Incubation: Place the vials in a temperature-controlled chamber (e.g., 40°C) to accelerate degradation.
-
Time Points: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours). Immediately quench any reaction by diluting with the mobile phase and store at 4°C until analysis.
-
HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water (with 0.1% formic acid or ammonium acetate for peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance (determined by UV scan).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Calculate the percentage of 2-Fluoro-5-isopropylpyridine remaining at each time point relative to T=0.
-
Plot ln(% Remaining) versus time for each pH. The slope of the line will be the pseudo-first-order rate constant (k).
-
Plot log(k) versus pH to generate a pH-rate profile.
-
Workflow for Stability Assessment
Caption: Experimental workflow for kinetic stability testing.
Section 5: References
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link][1][2]
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link][7]
Sources
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 7. sepscience.com [sepscience.com]
Technical Support Center: Purification of crude 2-Fluoro-5-isopropylpyridine
Case ID: 2F-5IPP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely dealing with a crude reaction mixture containing 2-Fluoro-5-isopropylpyridine (CAS: 116233-53-7) . Common challenges with this scaffold include its surprisingly low basicity (preventing standard acid/base extractions), susceptibility to nucleophilic attack at the C-2 position (hydrolysis), and persistent metal residues if synthesized via cross-coupling.
This guide prioritizes vacuum distillation over chromatography for bulk purification and provides a critical warning regarding pH-dependent workups.
Module 1: Initial Assessment & Strategy
Q: My crude material is a dark brown/black oil. Is this normal? A: Yes. If you synthesized this via Suzuki-Miyaura coupling (e.g., using 2-fluoro-5-bromopyridine and an isopropylboronic acid derivative) or a Negishi coupling, the color is likely due to residual Palladium (Pd) nanoparticles and oxidized phosphine ligands.
-
Immediate Action: Do not attempt to distill "black tar" directly; Pd residues can catalyze decomposition at high temperatures. Perform a metal scavenge first (See Module 3).
Q: Can I use a standard Acid-Base extraction to purify this pyridine? A: NO. This is the most common error with 2-fluoropyridines.
-
The Science: Unlike standard alkyl pyridines (pKa ~5.2), the electron-withdrawing fluorine atom at the 2-position drastically lowers the pKa of the ring nitrogen to approximately -0.44 [1].
-
The Consequence: To protonate this nitrogen (and pull it into the aqueous phase), you would need a highly acidic solution (pH < -2, e.g., conc. HCl or
). Under these harsh conditions, the C-F bond is liable to hydrolyze, converting your product into 5-isopropylpyridin-2-ol (a pyridone impurity). -
The Strategy: Use a mild acid wash (1M HCl) to remove more basic impurities (like starting amines or non-fluorinated byproducts) into the aqueous layer, while keeping your target 2-Fluoro-5-isopropylpyridine in the organic layer .
Module 2: Purification Workflows (Decision Logic)
Use the following logic flow to determine your purification route.
Figure 1: Decision tree for selecting the optimal purification strategy based on scale and crude quality.
Module 3: Troubleshooting Specific Impurities
Issue 1: The "Hydrolysis" Impurity (5-isopropylpyridin-2-ol)
Symptoms: A polar spot near the baseline on TLC, or a solid precipitating from the oil.
Cause: The C-F bond is activated for Nucleophilic Aromatic Substitution (
Removal Protocol:
-
Solubility Difference: The pyridone impurity is significantly less soluble in non-polar solvents (Hexanes/Heptane) than the fluoropyridine.
-
Trituration: Dilute your crude oil with cold Heptane. The pyridone often precipitates out as a solid. Filter it off.
-
Chromatography: If trituration fails, the pyridone is much more polar. Flash chromatography (0-20% EtOAc in Hexanes) will easily retain the pyridone on the silica while the fluoro-product elutes near the solvent front.
Issue 2: Residual Palladium (Pd)
Symptoms: Product is colored, or fails subsequent coupling reactions. Removal Protocol:
-
Reagent: Thiol-functionalized silica (e.g., SiliaMetS® Thiol) is superior to charcoal for pyridines, as charcoal can sometimes irreversibly adsorb the pyridine ring.
-
Procedure:
-
Dissolve crude in EtOAc or THF (10 mL/g).
-
Add Thiol-Silica (0.5 equiv w/w relative to Pd loading, or 5% w/w of crude).
-
Stir at 40°C for 1 hour.
-
Filter through a 0.45µm pad (Celite).
-
Module 4: Execution Guides
Protocol A: Vacuum Distillation (Recommended)
Since 2-fluoropyridines are volatile liquids, distillation is the most scalable method.
| Parameter | Specification | Notes |
| Estimated Boiling Point | 65–75°C @ 10 mmHg | Based on 3-isopropylpyridine (bp 178°C atm) and 2-fluoropyridine (bp 126°C atm). |
| Bath Temperature | Max 100°C | Avoid overheating to prevent defluorination. |
| Condenser Temp | 0°C to 5°C | Use glycol/water. |
| Vacuum Strength | < 10 mmHg | High vacuum preferred to keep bath temp low. |
Step-by-Step:
-
Use a short-path distillation head (Vigreux column optional if separation from starting material is needed).
-
Degas: Stir the oil under vacuum at RT for 15 mins to remove solvents.
-
Ramp: Slowly increase bath temp. Collect the "forerun" (often residual solvents or 2-fluoropyridine if used in excess).
-
Main Fraction: Collect the stable boiling fraction.
-
Pot Residue: Do not distill to dryness; the residue contains the Pd and inorganic salts.
Protocol B: Flash Chromatography
If distillation is unavailable or scale is small (<2g).
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase: Hexanes/Ethyl Acetate (Gradient: 100:0 to 90:10).
-
Modifier: Do not use Triethylamine. The product is not basic enough to streak on silica.
-
Detection: UV @ 254 nm. (Pyridine ring absorbs strongly).
-
Elution Order:
-
Non-polar impurities (e.g., bis-isopropyl species).
-
2-Fluoro-5-isopropylpyridine (Target) (Rf ~0.6 in 10% EtOAc/Hex).
-
Starting material (e.g., 2-fluoro-5-bromopyridine) – Note: This may co-elute; distillation separates these better.
-
Hydrolysis product (Pyridone) – Stays on column.
-
Module 5: The Mechanism of Failure (Why Workups Fail)
Understanding the reactivity of the 2-Fluoro position is vital for process safety and yield.
Figure 2: The S_NAr mechanism responsible for yield loss during harsh acid/base workups.
References
-
PubChem. (n.d.).[1] 2-Fluoropyridine (Compound).[1][2][3][4][5][6][7][8] National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines. Science.
-
Biotage. (2023). How to Remove Palladium in three easy steps.
-
Cited for: Metal scavenging protocols using functionalized silica. [Link]
-
Sources
- 1. 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluoropyridine|lookchem [lookchem.com]
- 4. 2-Fluoropyridine (CAS 372-48-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 6. 2-氟-5-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Fluoropyridine [webbook.nist.gov]
- 8. 2-Fluoro-5-nitropyridine | 456-24-6 [chemicalbook.com]
- 9. 2-Fluoropyridine | 372-48-5 [chemicalbook.com]
Troubleshooting poor resolution in HPLC analysis of fluoropyridines
Technical Support Center: Fluoropyridine Analysis
Welcome to the advanced troubleshooting hub for fluorinated heterocycles. This guide addresses the specific challenges of separating fluoropyridine isomers (2-fluoro, 3-fluoro, 4-fluoro) and their derivatives. These molecules present a "perfect storm" for HPLC difficulties: they are small, basic, polar, and possess positional isomerism that defies standard C18 selectivity.
Module 1: Triage & Quick Diagnostics
Start here if your chromatogram shows co-elution or gross peak shape errors.
Q: My 2-fluoro and 3-fluoropyridine peaks are co-eluting on my C18 column. Should I just flatten the gradient? A: No. Flattening the gradient on a C18 column rarely solves this specific isomeric pair. The hydrophobicity difference between 2-fluoro and 3-fluoropyridine is negligible. Their separation requires a mechanism orthogonal to hydrophobicity.[1][2]
-
Immediate Action: Switch to a Pentafluorophenyl (PFP/F5) stationary phase.
-
The Science: PFP phases utilize
interactions and, critically, dipole-dipole interactions . The fluorine atom's position relative to the nitrogen lone pair creates distinct dipole moments for each isomer, which a PFP column can resolve (see Mechanism Diagram below).
Q: I am seeing severe peak tailing (As > 1.5). Is my column dead? A: Likely not. You are witnessing silanol overload . Fluoropyridines are weak bases. At neutral pH, they may exist as free bases, but they have high affinity for acidic silanols on the silica surface.
-
Immediate Action: Check your mobile phase pH.[3]
-
The Fix: Ensure your pH is at least 2 units away from the analyte pKa. For fluoropyridines, low pH (pH ~3.0) is usually preferred to protonate the silanols (suppressing their activity), even though it protonates the pyridine nitrogen.
-
Additive Check: Are you using Ammonium Formate or TFA? If using Formic Acid alone, add 10-20 mM Ammonium Formate to increase ionic strength and mask silanols.
Module 2: Deep Dive – The Physics of Resolution
The Isomer pKa Trap
To separate these isomers, you must exploit their electronic differences. Fluorine is highly electron-withdrawing, but its distance from the nitrogen changes the basicity (pKa) of the molecule significantly.
| Isomer | Approx. pKa | State at pH 3.0 | Retention Behavior (C18) |
| 2-Fluoropyridine | ~ -0.44 | Neutral | Moderate Retention (Hydrophobic) |
| 3-Fluoropyridine | ~ 2.97 | ~50% Ionized (+) | Low Retention (Hydrophilic/Elutes Early) |
| 4-Fluoropyridine | ~ 3.20 | >60% Ionized (+) | Low Retention (Hydrophilic/Elutes Early) |
Critical Insight: At pH 3.0, the 2-fluoro isomer is neutral, while the 3-fluoro is largely cationic. This creates a massive selectivity window if your column can retain the cation without tailing.
Why PFP is the Gold Standard
Standard alkyl phases (C18) interact primarily through dispersive forces (hydrophobicity). PFP phases offer "Shape Selectivity" and "Fluorophilic Retention."
Caption: The PFP phase separates isomers based on the distinct dipole moments created by the relative positions of the Fluorine atom and Nitrogen lone pair.
Module 3: Troubleshooting Retention Loss (t0 elution)
Q: My fluoropyridines are eluting at the void volume (t0). How do I retain them? A: These compounds are small and polar. Standard Reversed-Phase (RP) often fails to retain them, especially the ionized forms (3-F and 4-F).
Strategy A: HILIC (Hydrophilic Interaction Liquid Chromatography)
-
When to use: If you need to retain highly polar metabolites or amino-fluoropyridines.
-
Conditions: High Acetonitrile (>90%), Ammonium Acetate buffer (pH 5.8).
-
Mechanism: Partitioning into a water layer on the silica surface.
Strategy B: "U-Shape" Retention on PFP
-
When to use: General isomer separation.
-
Insight: PFP columns exhibit a "U-Shape" retention curve. Retention increases at high water (RP mode) AND high organic (HILIC-like mode).
-
Try this: If 10% Organic elutes too fast, try 95% Organic (HILIC mode) on the same PFP column.
Validated Protocol: Separation of Fluoropyridine Isomers
This method is designed as a robust starting point for separating 2-, 3-, and 4-fluoropyridine.
System: UHPLC or HPLC Column: Core-Shell PFP (e.g., Kinetex F5 or Raptor FluoroPhenyl), 150 x 4.6 mm, 2.6 µm. Temperature: 35°C (Control is critical for dipole interactions).
| Parameter | Value | Note |
| Mobile Phase A | Water + 10 mM Ammonium Formate (pH 3.0) | Buffer is essential to mask silanols. |
| Mobile Phase B | Methanol | MeOH provides better π-π selectivity than ACN. |
| Flow Rate | 1.0 mL/min | Adjust for column ID. |
| Gradient | 5% B (Hold 1 min) -> 30% B (over 10 min) | Shallow gradient maximizes resolution. |
| Detection | UV @ 260 nm | Fluoropyridines have strong absorbance here. |
Step-by-Step Execution:
-
Equilibration: Flush column with 100% MeOH first to remove storage solvents, then equilibrate with starting conditions (95% A / 5% B) for at least 20 column volumes. PFP phases take longer to equilibrate than C18.
-
Blank Run: Inject mobile phase A. Ensure no ghost peaks (PFP phases can "bleed" if not washed).
-
Standard Injection: Inject individual isomers first to confirm retention times.
-
Expectation: 3-Fluoropyridine elutes first (ionized), followed by 2-Fluoropyridine (neutral).
-
-
Optimization: If resolution is < 1.5, lower the temperature to 25°C. Dipole interactions are stronger at lower temperatures.
References
-
Comparison of Selectivity of PFP vs C18 Columns
- Title: "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated St
- Source: LCGC Intern
-
URL:[Link]
-
pKa and Retention Behavior
-
Synthesis and Properties of Fluoropyridines (pKa Context)
- Title: "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorin
- Source: N
-
URL:[Link]
-
PFP Column Application Guide
Sources
Technical Support Center: Work-up Procedures for 2-Fluoro-5-isopropylpyridine Reactions
Welcome to the technical support center for handling reactions involving 2-Fluoro-5-isopropylpyridine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting and frequently asked questions to navigate the complexities of post-reaction work-ups, ensuring the purity and yield of your target compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the work-up of reactions involving 2-Fluoro-5-isopropylpyridine, providing concise and actionable advice.
Q1: My reaction is complete. What is the first general step for the work-up?
A1: The initial step in a typical aqueous work-up is to quench the reaction. This is often achieved by adding water, which can be acidic or basic depending on the reaction chemistry. This step serves to halt the reaction by neutralizing reactive species and can also help dissolve inorganic salts and byproducts, preparing them for removal during extraction.[1] Following the quench, the mixture is typically diluted with an organic solvent suitable for extraction.[2]
Q2: How do I effectively remove unreacted pyridine-based starting materials or reagents?
A2: Pyridine and its derivatives can often be removed by washing the organic layer with a dilute acid solution, such as 1M HCl.[3][4][5] The acid protonates the basic nitrogen of the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer.[3][5] For acid-sensitive compounds, an alternative is to wash with an aqueous solution of copper (II) sulfate. Pyridine forms a complex with copper that is also water-soluble.[5][6]
Q3: I'm observing a persistent emulsion during my liquid-liquid extraction. What should I do?
A3: Emulsions are a common challenge, especially when dealing with polar solvents or when vigorous shaking is employed. To break an emulsion, you can try adding a saturated aqueous solution of sodium chloride (brine).[1] The increased ionic strength of the aqueous phase can help force the separation of the layers.[7] Alternatively, allowing the mixture to stand for a period or gentle swirling instead of vigorous shaking can prevent emulsion formation. In some cases, filtering the entire mixture through a pad of Celite can also be effective.
Q4: My final product is contaminated with a byproduct that has similar polarity. How can I improve purification?
A4: When simple extraction fails to remove a persistent impurity of similar polarity, column chromatography is the recommended next step. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical. A good starting point is to use a solvent system where the desired product has an Rf value of approximately 0.3 on a TLC plate. Gradient elution, where the polarity of the eluent is gradually increased, can often provide the necessary separation.
Q5: Are there any specific safety precautions I should take when working with 2-Fluoro-5-isopropylpyridine?
A5: Yes, 2-Fluoropyridine derivatives can be irritants and are flammable.[8][9] It is essential to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Avoid inhalation of vapors and contact with skin and eyes.[8]
II. Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the work-up of 2-Fluoro-5-isopropylpyridine reactions.
Issue 1: Low Yield of Desired Product
Low product yield can stem from several factors during the reaction or the work-up process.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps | Causality Explanation |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS) to ensure it has gone to completion before initiating the work-up. | Prematurely quenching the reaction will naturally lead to a lower yield of the desired product. |
| Product Loss During Extraction | - Ensure the pH of the aqueous layer is appropriate to keep your product in its neutral, less water-soluble form. - Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume.[1] - Check the aqueous layer for your product via TLC or another suitable method.[7] | The distribution coefficient of a compound between two immiscible phases is pH-dependent if the compound has acidic or basic functional groups. Multiple extractions are more efficient at recovering the product. |
| Product Degradation | If your product is sensitive to acid or base, use neutral washes (e.g., water, brine) during the work-up. For acid-sensitive compounds, avoid acidic washes for pyridine removal. | The fluoro and isopropyl groups on the pyridine ring can influence its electronic properties and the stability of the molecule under different pH conditions. |
Experimental Protocol: Optimizing Extraction
-
After quenching the reaction, adjust the pH of the aqueous layer to a value where your product is in its most non-polar form.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times, using one-third of the total solvent volume for each extraction.
-
Combine the organic layers.
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Issue 2: Presence of Persistent Impurities
The presence of impurities after the initial work-up can complicate purification and affect the final product's quality.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for impurity removal.
Detailed Protocol: Acid Wash for Pyridine Removal
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M HCl to the separatory funnel.
-
Shake the funnel gently, venting frequently to release any pressure.[7]
-
Allow the layers to separate.
-
Drain the aqueous layer.
-
Repeat the wash with 1M HCl if necessary (monitor with TLC).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid. Be cautious as CO2 gas will be evolved.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Issue 3: Gooey or Insoluble Precipitate Between Layers
The formation of an insoluble material at the interface of the organic and aqueous layers can make separation difficult.
Potential Causes & Solutions
This "goo" is often a result of partially soluble byproducts or salts.
-
Solution 1: Dilution: Diluting the organic layer with more solvent can sometimes dissolve the precipitate.
-
Solution 2: Repeated Water Washes: Washing the mixture multiple times with water can help dissolve and remove the insoluble material.[7][10]
-
Solution 3: Filtration: If the precipitate is solid, you can filter the entire biphasic mixture through a pad of Celite to remove the solid before proceeding with the separation of the liquid layers.
III. Mechanistic Insights
A deeper understanding of the potential side reactions can aid in designing an effective work-up strategy.
Hydrolysis of the Fluoro Group
Under certain conditions (e.g., strong acid or base, elevated temperatures), the fluorine atom at the 2-position of the pyridine ring can be susceptible to nucleophilic substitution by water or hydroxide, leading to the formation of the corresponding pyridin-2-one.
Caption: Potential hydrolysis of the 2-fluoro substituent.
To minimize this side reaction, it is advisable to perform aqueous work-ups at room temperature or below and to avoid prolonged exposure to harsh pH conditions if the product is found to be sensitive.
IV. References
-
What is best method to remove pyridine from a reaction mixture? - ResearchGate. (2014). Retrieved from [Link]
-
How To Run A Reaction: The Workup - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Troubleshooting: The Workup - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
-
Pyridine reaction workup: color change after each “vent” cycle in separatory funnel! - Reddit. (2020). Retrieved from [Link]
-
What is a suitable process to eliminate an excess of pyridine from an aqueous solution? - Chemistry Stack Exchange. (2023). Retrieved from [Link]
-
How to remove pyridine from your reaction crude? - YouTube. (2022). Retrieved from [Link]
-
-
Reaction Work-up- Purify, Isolate Product.mov - YouTube. (2012). Retrieved from [Link]
-
-
2-Fluoropyridine | C5H4FN | CID 9746 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Validation & Comparative
Purity Assessment of Synthesized 2-Fluoro-5-isopropylpyridine: A Comparative Analytical Guide
Executive Summary
2-Fluoro-5-isopropylpyridine (CAS: 114755-14-1) is a critical heterocyclic building block, particularly valued in medicinal chemistry for its ability to modulate lipophilicity via the isopropyl group while offering a reactive handle (2-fluoro) for SNAr reactions.[1] However, its synthesis—often involving halogen exchange (Halex) or diazonium chemistry—introduces specific, hard-to-detect impurities such as regioisomers (2-fluoro-4-isopropylpyridine) and hydrolysis byproducts (pyridones).
This guide moves beyond standard Certificates of Analysis (CoA). It compares three dominant analytical methodologies—GC-FID , UHPLC-UV , and Quantitative NMR (qNMR) —to determine which protocol offers the highest fidelity for "drug-grade" intermediate assessment.
Part 1: Synthesis-Driven Impurity Profiling
To assess purity, one must first understand the origin of contamination. The synthesis of 2-Fluoro-5-isopropylpyridine typically follows one of two pathways, each generating distinct "silent" impurities that standard methods may miss.
The Impurity Origin Pathway
The following Graphviz diagram visualizes the genesis of critical impurities based on the synthetic route.
Figure 1: Critical Control Points in the synthesis of 2-Fluoro-5-isopropylpyridine showing the origin of chloro-analogs and hydrolysis byproducts.
Part 2: Comparative Analysis of Assessment Methods
We evaluated three analytical workflows. The "Performance" here refers to the method's ability to detect the specific impurities identified above.
Method A: Gas Chromatography (GC-FID/MS)
The Workhorse for Volatiles
-
Mechanism: Separation based on boiling point and polarity.
-
Pros: Excellent resolution of the 2-Chloro analog from the 2-Fluoro product due to significant boiling point differences.
-
Cons: Fails to detect non-volatile inorganic salts (KF, CsF) or high-boiling oligomers. Thermal instability of the sample can lead to false impurity peaks.
Method B: UHPLC-UV (Reverse Phase)
The Standard for Polar Impurities
-
Mechanism: Partitioning between a C18 stationary phase and aqueous/organic mobile phase.
-
Pros: Highly sensitive to 2-Hydroxy-5-isopropylpyridine (pyridone form), which elutes early.
-
Cons: The target molecule (fluoropyridine) has weak UV absorbance compared to aromatic impurities, leading to potential overestimation of purity (response factor bias).
Method C: Quantitative NMR (qNMR) – Recommended
The Absolute Truth
-
Mechanism: Molar response is independent of chemical structure; relies on integration of proton/fluorine signals against an internal standard.
-
Pros: Self-validating. Detects residual solvents, moisture, and isomeric ratios simultaneously. No reference standards required for impurities.
-
Cons: Lower sensitivity (LOD ~0.1%) compared to chromatography.
Comparative Data Summary
| Feature | GC-FID | UHPLC-UV | 1H / 19F qNMR |
| Specificity (Isomers) | High | Moderate | Very High |
| Detection of Salts | None | Low | None (unless specialized) |
| Detection of Moisture | None | None | High |
| Response Factor Bias | Moderate | High (UV dependent) | None (1:1 molar) |
| Sample Prep Time | < 10 min | 20-30 min | < 10 min |
| Cost per Run | Low | Medium | High (instrument time) |
Part 3: Detailed Experimental Protocols
Protocol 1: The "Gold Standard" qNMR Workflow
This protocol is designed to be self-validating . If the integral ratios between the isopropyl methyls and the aromatic protons do not match the theoretical 6:1:1:1, the sample is impure, regardless of what the GC says.
Reagents:
-
Solvent: DMSO-d6 (prevents volatility loss compared to CDCl3).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade) or Maleic Acid.
Step-by-Step Workflow:
-
Gravimetry: Weigh exactly 20.0 mg of the synthesized 2-Fluoro-5-isopropylpyridine and 10.0 mg of Internal Standard into a vial. Record weights to 0.01 mg precision.
-
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved. Transfer to 5mm NMR tube.
-
Acquisition (1H):
-
Pulse angle: 90°
-
Relaxation delay (D1): 60 seconds (Critical: must be > 5x T1 to ensure full relaxation for quantification).
-
Scans: 16 or 32.
-
Temperature: 298 K.
-
-
Acquisition (19F): Run a coupled 19F scan to check for other fluorinated species (e.g., inorganic fluoride or regioisomers).
-
Processing: Phase and baseline correct manually. Integrate the IS peak (set to known proton count) and the target peaks.
Self-Validation Check:
-
Signal A: Isopropyl methyls (doublet, ~1.2 ppm) → Integral should be 6.0.
-
Signal B: Aromatic H at C6 (adjacent to N, ~8.1 ppm) → Integral should be 1.0.
-
Validation: If Signal A / Signal B ratio deviates by >2%, significant non-fluorinated alkyl impurity is present.
Protocol 2: Routine GC-FID for Batch Release
Use this for daily monitoring of reaction progress.
-
Column: DB-624 or equivalent (30m x 0.32mm, 1.8µm film).
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split 50:1 @ 250°C.
-
Oven Program:
-
Hold 40°C for 2 min.
-
Ramp 10°C/min to 200°C.
-
Hold 5 min.
-
-
Detection: FID @ 280°C.
Part 4: Analytical Decision Matrix
Use this logic flow to determine the final purity status of your synthesized batch.
Figure 2: Analytical Decision Matrix for releasing 2-Fluoro-5-isopropylpyridine batches.
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link][2]
-
International Council for Harmonisation (ICH). "Q3A(R2): Impurities in New Drug Substances." ICH Guidelines. [Link]
-
Emery Pharma. (2024). "A Guide to Quantitative NMR (qNMR)." Emery Pharma Technical Guides. [Link]
-
Dolle, F. (2005). "Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design." Current Pharmaceutical Design. [Link]
Sources
Technical Guide: Comparative Reactivity of 2-Fluoro-5-isopropylpyridine vs. 2-Chloro-5-isopropylpyridine
Executive Summary: The Halogen Dichotomy
In the structural optimization of 5-isopropylpyridine derivatives, the choice between 2-Fluoro-5-isopropylpyridine (Compound F) and 2-Chloro-5-isopropylpyridine (Compound Cl) is not merely a matter of availability; it dictates the synthetic pathway.
While both substrates share the 5-isopropyl moiety—a weak electron-donating group (EDG) that slightly deactivates the ring toward nucleophilic attack—their reactivity profiles diverge radically at the C2 position:
-
Select Compound F (Fluoro) when targeting heteroatom-functionalization (ethers, amines, sulfides) via Nucleophilic Aromatic Substitution (
). The high electronegativity of fluorine lowers the energy of the transition state, compensating for the deactivating effect of the isopropyl group. -
Select Compound Cl (Chloro) when targeting carbon-carbon bond formation via Transition Metal Catalysis (Suzuki, Buchwald, Negishi) or Lithium-Halogen Exchange . The weaker C-Cl bond facilitates oxidative addition and metal insertion.
Electronic & Structural Profile
To understand the reactivity differences, we must analyze the bond metrics at the C2 position. The 5-isopropyl group exerts a positive inductive effect (+I), increasing electron density in the pyridine ring. This makes the ring less electrophilic than unsubstituted pyridine, rendering the "leaving group ability" critical for reaction success.
| Feature | 2-Fluoro-5-isopropylpyridine | 2-Chloro-5-isopropylpyridine | Impact on Reactivity |
| C-X Bond Energy | ~115 kcal/mol (Strong) | ~95 kcal/mol (Weak) | Cl is easier to break homolytically or via oxidative addition. |
| Electronegativity ( | 3.98 (Fluorine) | 3.16 (Chlorine) | F creates a stronger dipole, lowering the LUMO energy at C2. |
| C-X Bond Length | ~1.35 Å | ~1.73 Å | Steric access is easier for F, but Cl is more "exposed" for metal insertion. |
| ~300x Faster | Baseline | F stabilizes the Meisenheimer complex; Cl relies on bond weakness (ineffective here). |
Nucleophilic Aromatic Substitution ( )
Primary Recommendation: Use 2-Fluoro-5-isopropylpyridine .
The "Fluorine Effect" Mechanism
In
-
Inductive Stabilization: The extreme electronegativity of the Fluorine atom at C2 pulls electron density away from the carbon, making it highly electrophilic despite the donating effect of the 5-isopropyl group.
-
Intermediate Stability: The resulting negative charge in the Meisenheimer complex is stabilized significantly better by the highly withdrawing Fluorine than by Chlorine.
-
Outcome: Reaction rates for the Fluoro-derivative are typically 2-3 orders of magnitude higher than the Chloro-analog, allowing for milder conditions (lower temp, weaker bases).
Visualizing the Pathway
The following diagram illustrates why the Fluoro-derivative is superior for
Caption: Comparative energetics of nucleophilic attack. The Fluoro-substituent accelerates the rate-limiting formation of the Meisenheimer complex.
Transition Metal Catalysis & Metallation
Primary Recommendation: Use 2-Chloro-5-isopropylpyridine .
Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald)
For reactions involving Pd(0)/Pd(II) cycles, the rate-determining step is often Oxidative Addition .
-
Mechanism: The Pd(0) species inserts into the C-X bond.
-
Why Cl Wins: The C-Cl bond is significantly weaker (~95 kcal/mol) than the C-F bond (~115 kcal/mol). Standard catalyst systems (e.g.,
, ) readily insert into C-Cl bonds. -
The F Problem: C-F bonds are generally inert to standard oxidative addition.[2] While specialized ligands (e.g., bulky phosphines like BrettPhos) can sometimes activate C-F bonds, it is inefficient and expensive compared to using the Chloro-analog.
Lithium-Halogen Exchange[3][4]
-
Reagent:
-Butyllithium ( -BuLi) or -BuLi.[3] -
Behavior:
-
Chloro: Undergoes rapid Li-Cl exchange at low temperatures (-78°C) to generate the 2-lithio-5-isopropylpyridine species, which can then trap electrophiles (aldehydes, ketones).
-
Fluoro: The C-F bond is too strong for exchange. Instead, the strong directing ability of Fluorine often leads to Ortho-Lithiation at the C3 position (adjacent to F), or nucleophilic attack at C2, leading to complex mixtures.
-
Experimental Protocols
Protocol A: Etherification (Using Fluoro-Precursor)
Objective: Synthesis of 2-(4-morpholinyl)-5-isopropylpyridine
Rationale: The 5-isopropyl group deactivates the ring. Using the 2-Fluoro substrate ensures reaction completion at moderate temperatures without requiring forcing conditions that might degrade the isopropyl chain.
-
Setup: Charge a dry reaction vial with 2-Fluoro-5-isopropylpyridine (1.0 equiv, 5 mmol) and anhydrous DMSO (5 mL/mmol).
-
Base/Nucleophile: Add Morpholine (1.2 equiv) and
(2.0 equiv).-
Note: If using an alcohol nucleophile, use NaH in THF/DMF to generate the alkoxide first.
-
-
Reaction: Heat the mixture to 90°C under
atmosphere.-
Comparison: The Chloro-analog would likely require temperatures >120°C or microwave forcing, increasing impurity profiles.
-
-
Monitoring: Monitor by TLC/LC-MS. Conversion is typically complete within 2-4 hours.
-
Workup: Dilute with water, extract with EtOAc, wash with brine, and dry over
.
Protocol B: Suzuki-Miyaura Coupling (Using Chloro-Precursor)
Objective: Synthesis of 2-Phenyl-5-isopropylpyridine
Rationale: The 2-Chloro substrate allows for facile oxidative addition using standard Pd catalysts.
-
Setup: In a Schlenk flask, combine 2-Chloro-5-isopropylpyridine (1.0 equiv), Phenylboronic acid (1.2 equiv), and
(3 mol%). -
Solvent/Base: Add degassed 1,4-Dioxane/Water (4:1 ratio) and
(2.0 equiv). -
Reaction: Heat to 80°C for 4-6 hours under Argon.
-
Workup: Filter through Celite, concentrate, and purify via silica flash chromatography.
Decision Matrix
Use this workflow to select the correct starting material for your specific target.
Caption: Strategic selection workflow based on the desired bond formation at the C2 position.
References
-
Reaction Rates of Halopyridines
-
Oxidative Addition Mechanisms
- Title: Quantitative Reactivity Models for Oxid
- Source: Chemistry - A European Journal (via PubMed).
-
Link:
-
Application Notes on Fluoropyridines
-
Lithium-Halogen Exchange vs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ethz.ch [ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity Profile: 2-Fluoro-5-isopropylpyridine vs. Non-Fluorinated Analogs
The following guide provides an in-depth technical analysis of 2-Fluoro-5-isopropylpyridine , positioning it as a strategic building block in medicinal chemistry. This analysis contrasts its performance with non-fluorinated analogs (specifically 3-isopropylpyridine ), focusing on metabolic stability, physicochemical properties, and biological utility.
Executive Summary: The Fluorine Advantage
In modern drug discovery, the strategic substitution of hydrogen with fluorine ("fluorine scan") is a validated method to optimize lead compounds. 2-Fluoro-5-isopropylpyridine represents a classic example of this strategy applied to the pyridine scaffold.
Compared to its non-fluorinated analog, 3-isopropylpyridine , the 2-fluoro derivative exhibits three distinct biological advantages:
-
Metabolic Blockade: It effectively shuts down Aldehyde Oxidase (AO) mediated oxidation at the labile C-2 position.
-
pKa Modulation: It drastically lowers the basicity of the pyridine nitrogen (ΔpKa ≈ -5 units), ensuring the molecule remains neutral at physiological pH, thereby enhancing membrane permeability.
-
Lipophilic Tuning: It increases lipophilicity (LogP) while reducing polarizability, often improving binding affinity via hydrophobic interactions.
Physicochemical & Structural Comparison
The following table contrasts the core properties of the fluorinated compound against its direct non-fluorinated parent and a chlorinated alternative.
| Property | 2-Fluoro-5-isopropylpyridine | 3-Isopropylpyridine (Non-Fluorinated) | 2-Chloro-5-isopropylpyridine | Impact on Bioactivity |
| Structure | Pyridine ring, F at C2, iPr at C5 | Pyridine ring, H at C2, iPr at C3* | Pyridine ring, Cl at C2, iPr at C5 | -- |
| pKa (Conj.[1] Acid) | ~ -0.5 to 0.0 (Predicted) | 5.7 - 5.8 | ~ 0.5 | Critical: Fluorine eliminates basicity. The molecule is 100% neutral at pH 7.4, maximizing passive diffusion. |
| LogP (Lipophilicity) | ~ 2.2 | 1.9 | ~ 2.6 | Moderate increase in lipophilicity aids CNS penetration and hydrophobic binding. |
| C-2 Reactivity | Metabolically Stable (Blocks AO) | Labile (High AO clearance) | Labile to GSH (Glutathione) attack | Fluorine prevents oxidation; Chlorine is a metabolic liability (reactive metabolite risk). |
| H-Bonding | Weak acceptor (C-F) | Strong acceptor (N:) | Weak acceptor | The 2-F substituent reduces the H-bond accepting capability of the ring nitrogen. |
*Note: In IUPAC numbering, if the substituent is at position 3, the 2-position is unsubstituted (H). Thus, 3-isopropylpyridine is the direct non-fluorinated analog for metabolic comparison at the C2 site.
Mechanism of Action: The "Metabolic Shield"
The primary biological driver for selecting 2-Fluoro-5-isopropylpyridine is the mitigation of Aldehyde Oxidase (AO) metabolism.
The Problem: AO Vulnerability
Nitrogen-containing heterocycles, particularly pyridines with an unsubstituted C-2 position (like 3-isopropylpyridine), are prime substrates for cytosolic AO. This enzyme nucleophilically attacks the electron-deficient C-2 carbon, converting the drug into a 2-pyridone metabolite. This conversion often leads to:
-
Rapid clearance (short half-life).
-
Loss of pharmacological activity.
-
Species-specific variation (high AO activity in humans vs. low in dogs), causing clinical trial failures.
The Solution: Fluorine Blockade
The C-F bond is shorter (1.35 Å) and stronger (~116 kcal/mol) than the C-H bond. Furthermore, the high electronegativity of fluorine repels the nucleophilic attack of the molybdenum cofactor in the AO active site.
Pathway Visualization
The following diagram illustrates the metabolic fate of the two analogs.
Caption: Comparative metabolic fate. The non-fluorinated analog (Red) is rapidly oxidized by AO, while the 2-Fluoro analog (Green) resists AO, shunting clearance to slower CYP pathways.
Experimental Protocols
To validate the advantages described above, the following standardized protocols are recommended.
Protocol A: In Vitro Metabolic Stability (S9 Fraction)
Since AO is a cytosolic enzyme, standard microsomal assays (which lack cytosol) may yield false positives for stability. You must use S9 fractions or fresh hepatocytes to assess AO activity.
Materials:
-
Test Compounds: 2-Fluoro-5-isopropylpyridine vs. 3-isopropylpyridine (1 µM final conc).
-
Enzyme Source: Human Liver S9 Fraction (HLS9) + AO co-factor (Hydralazine can be used as a specific inhibitor control).
-
Buffer: 0.1 M Potassium Phosphate (pH 7.4).
Workflow:
-
Incubation: Mix test compound with HLS9 in buffer at 37°C.
-
Sampling: Aliquot at t = 0, 15, 30, 60 min.
-
Quenching: Add ice-cold Acetonitrile (containing internal standard).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(remaining %) vs. time to determine
and .
Expected Results:
- min) in absence of AO inhibitor.
-
2-Fluoro-5-isopropylpyridine: High stability (
min) regarding AO activity.
Protocol B: pKa Determination via Potentiometric Titration
Validating the basicity drop is crucial for understanding permeability.
Method:
-
Prepare a 10 mM solution of the compound in a co-solvent (e.g., Methanol/Water) if solubility is low.
-
Titrate with 0.1 M HCl using a standardized glass electrode.
-
Use the Bjerrum plot method to determine the ionization constant.
-
Note: For 2-fluoropyridine derivatives, the pKa is likely < 1.0, requiring strong acid titration or UV-metric pKa determination (spectrophotometric shift) rather than simple potentiometry.
Synthesis & Derivatization
For researchers needing to synthesize this motif, the Balz-Schiemann Reaction is the industry standard for introducing fluorine at the 2-position.
Step-by-Step Synthesis:
-
Precursor: Start with 2-Amino-5-isopropylpyridine.
-
Diazotization: Treat with
in (fluoroboric acid) at -5°C to form the diazonium tetrafluoroborate salt. -
Thermal Decomposition: Heat the isolated salt (or in situ) to induce
evolution and C-F bond formation. -
Purification: Distillation (product is a volatile liquid/oil).
Caption: Synthesis of 2-Fluoro-5-isopropylpyridine via the Balz-Schiemann reaction pathway.
References
-
Pryde, D. C., et al. (2012).[4][5] "Medicinal chemistry approaches to avoid aldehyde oxidase metabolism." Bioorganic & Medicinal Chemistry Letters, 22(8), 2856-2860.[4] Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
PubChem. (2025).[1][6][7] "2-Fluoropyridine Compound Summary." National Library of Medicine. Link
-
Barnes, B. J., et al. (2010). "Kinetic Isotope Effects and the Mechanism of Aldehyde Oxidase." Biochemistry, 49(25), 5193–5205. Link
-
IUPAC. (2025).[6] "Dissociation Constants of Organic Bases in Aqueous Solution." IUPAC-NIST Solubility Data Series. Link
Sources
- 1. 4-Isopropylpyridine | C8H11N | CID 69674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6304-18-3|3-Isopropylpyridine|BLD Pharm [bldpharm.com]
- 3. (S)-3-(Isopropyl)pyridine | SIELC Technologies [sielc.com]
- 4. Medicinal chemistry approaches to avoid aldehyde oxidase metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Isopropylpyridine | C8H11N | CID 69523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Elucidation of 2-Fluoro-5-isopropylpyridine Derivatives: A Comparative Guide to NOESY Efficacy
Executive Summary
In the development of fluorinated pyridine scaffolds for medicinal chemistry, regioisomerism presents a critical bottleneck. The introduction of an isopropyl group onto a 2-fluoropyridine ring often yields mixtures of 3-, 4-, and 5-substituted isomers that are difficult to distinguish by 1D NMR (
This guide objectively compares the efficacy of Nuclear Overhauser Effect Spectroscopy (NOESY) against alternative structural elucidation methods (HMBC, X-ray Crystallography) for confirming the structure of 2-Fluoro-5-isopropylpyridine . It provides a self-validating experimental protocol designed to detect the specific through-space correlations that uniquely identify the 5-position isomer.
Part 1: The Challenge – Regioisomer Ambiguity
When synthesizing 2-Fluoro-5-isopropylpyridine (often via cross-coupling or direct alkylation), the position of the isopropyl group relative to the fluorine and nitrogen is not always guaranteed.
-
The Target: 2-Fluoro-5-isopropylpyridine.
-
The Impostors: 2-Fluoro-4-isopropylpyridine and 2-Fluoro-3-isopropylpyridine.
Standard 1D
Comparative Analysis of Structural Elucidation Methods[1][2]
The following table compares the three primary methods for resolving this ambiguity.
| Feature | NOESY (Recommended) | HMBC (Alternative) | X-Ray Crystallography |
| Primary Mechanism | Through-Space Dipolar Coupling ( | Through-Bond Scalar Coupling ( | Electron Density Diffraction |
| Speed | Fast (1–4 hours) | Fast (1–4 hours) | Slow (Days to Weeks) |
| Sample State | Solution (Standard NMR tube) | Solution (Standard NMR tube) | Solid (Single Crystal required) |
| Resolution Power | High for spatial geometry and stereochemistry. | Medium . Can fail if quaternary carbons block proton pathways (e.g., C-F bonds). | Definitive . The "Gold Standard." |
| Cost | Low | Low | High |
| Critical Limitation | Requires mixing time optimization; sensitive to molecular tumbling rates. | Cannot distinguish spatial orientation if connectivity paths are identical. | Requires a crystal; liquids (like many fluoropyridines) require derivatization. |
Verdict: For 2-Fluoro-5-isopropylpyridine (a liquid at room temperature), NOESY is the most efficient and reliable method . It circumvents the need for crystallization and provides definitive spatial proof that HMBC often lacks due to the "blind spot" created by the quaternary C-F carbon.
Part 2: Technical Deep Dive – The NOESY Solution
The Mechanism
NOESY relies on the Nuclear Overhauser Effect , where magnetization is transferred between nuclear spins that are close in space (typically
The "Smoking Gun" Correlations
To confirm the 5-isopropyl structure, we look for specific spatial interactions between the methine proton of the isopropyl group (
-
Target Structure (5-isopropyl): The isopropyl group is flanked by H4 and H6 .
-
Expected NOE: Strong cross-peaks between iPr-CH
H4 and iPr-CH H6 .
-
-
Alternative Isomer (4-isopropyl): The isopropyl group is flanked by H3 and H5 .
-
Expected NOE: Strong cross-peaks between iPr-CH
H3 and iPr-CH H5 .
-
Because H6 (adjacent to Nitrogen) and H3 (adjacent to Fluorine) have distinct chemical shifts, identifying which protons communicate with the isopropyl group definitively solves the structure.
Decision Workflow
The following diagram illustrates the logical pathway to selecting NOESY for this specific scaffold.
Caption: Decision tree for selecting NOESY in fluoropyridine structural elucidation.
Part 3: Experimental Protocol
This protocol is optimized for small molecules (MW < 400 Da) like 2-Fluoro-5-isopropylpyridine.
Sample Preparation
-
Concentration: Dissolve 10–20 mg of the compound in 0.6 mL of deuterated solvent.
-
Solvent Choice: DMSO-
or Benzene- are preferred over CDCl .-
Reasoning: These solvents have higher viscosity, which slightly slows molecular tumbling (
), enhancing the NOE signal for small molecules.[1]
-
-
Degassing (CRITICAL):
-
Oxygen is paramagnetic and promotes rapid relaxation (
), which can quench the NOE signal. -
Method: Bubble high-purity nitrogen or argon through the solution in the NMR tube for 5–10 minutes prior to acquisition.
-
Acquisition Parameters (Pulse Sequence: noesygpph)
-
Relaxation Delay (D1): Set to
(typically 3–5 seconds). -
Mixing Time (D8/tm): 500 ms – 800 ms .
-
Expert Insight: For small molecules, the NOE buildup is slow.[1] A mixing time that is too short (< 300 ms) may result in no signal. A mixing time that is too long (> 1.0 s) risks "spin diffusion," where magnetization spreads to non-neighboring protons, causing false positives.
-
-
Scans (NS): 16 or 32 scans per increment are usually sufficient for >10 mg samples.
Data Processing
-
Phasing: NOESY diagonal peaks are phased negative (down). Cross-peaks (NOE signals) for small molecules will appear positive (up), opposite to the diagonal.[2]
-
Note: If using ROESY, cross-peaks are always opposite to the diagonal regardless of molecular weight.
-
Part 4: Data Interpretation & Visualization
The diagram below visualizes the specific through-space interactions that confirm the 2-Fluoro-5-isopropylpyridine structure.
Caption: Interaction map showing the definitive NOE contacts (Green) for the 5-isopropyl isomer.
Interpretation Checklist
-
Locate the Isopropyl Methine: Find the multiplet (septet) typically around 2.8–3.2 ppm.
-
Locate Aromatic Signals: Identify H3, H4, and H6. H6 is usually the most downfield (deshielded by Nitrogen).
-
Check Cross-Peaks:
-
Pass: Cross-peaks exist between Methine and H4 , AND Methine and H6 .
-
Fail: Cross-peaks exist between Methine and H3 . This indicates the isopropyl is likely at position 4.
-
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
University of Ottawa NMR Facility. (2007).[3] What Mixing Time Should I Use for My 2D-NOESY Measurements?Link
-
Reibenspies, J. (2018). 2D NOESY and ROESY for Small Molecules. Texas A&M University NMR Facility. Link
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Detailed discussion on distinguishing isomers). Link
-
PubChem. (2025).[4][5] 2-Fluoro-5-isopropylpyridine Compound Summary. National Library of Medicine. Link
Sources
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 3. University of Ottawa NMR Facility Blog: What Mixing Time Should I Use for My 2D-NOESY Measurements? [u-of-o-nmr-facility.blogspot.com]
- 4. 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis Guide: LC-MS/MS vs. GC-MS for 2-Fluoro-5-isopropylpyridine
[1]
Executive Strategic Overview
The "Fluorine Effect" Decision Matrix
The analysis of 2-Fluoro-5-isopropylpyridine presents a unique chromatographic scenario. Unlike typical alkyl-pyridines, which are basic (pKa ~5-6) and prone to severe peak tailing on gas chromatography (GC) columns, the electron-withdrawing fluorine atom at the 2-position drastically reduces the basicity of the pyridine nitrogen (pKa < 1).[1]
-
Senior Scientist Verdict:
-
Choose GC-MS for Process Chemistry & Purity Profiling .[1] The molecule’s volatility and reduced basicity make it an ideal candidate for GC without the need for derivatization. It offers superior resolution of structural isomers (e.g., 2-fluoro-4-isopropyl isomers) often generated during synthesis.[1]
-
Choose LC-MS/MS for Bioanalysis (DMPK) .[1] In biological matrices (plasma, microsomes), the volatility of the analyte poses a risk of recovery loss during the evaporation steps required for GC sample prep. LC-MS/MS allows for "dilute-and-shoot" or protein precipitation workflows that preserve analyte integrity.[1]
-
Physicochemical Profile & Instrument Implications[2][3][4][5][6]
Understanding the molecule's physical behavior is the foundation of method selection.
| Property | Value (Approx.) | Methodological Implication |
| Molecular Weight | 139.17 g/mol | Ideal range for both GC-MS (EI) and LC-MS/MS (ESI/APCI).[1] |
| Boiling Point | ~160–170 °C | High Volatility. Risk of loss during N₂ blow-down concentration steps.[1] |
| Basicity (pKa) | ~ -0.5 to 0.5 | Very Weak Base. Will not protonate easily in standard ESI+ conditions (requires pH < 2).[1] Excellent peak shape in GC. |
| LogP | ~ 2.5 | Moderately Lipophilic. Retains well on C18 (LC) and non-polar phases (GC).[1] |
GC-MS Analysis: The Process Control Workhorse[1]
Context: Primary choice for raw material release testing, reaction monitoring, and residual solvent analysis.
The "Inert Path" Protocol
While the fluorine atom reduces tailing, the isopropyl group adds steric bulk. A standard 5%-phenyl column is sufficient, but specific inlet parameters are critical to prevent discrimination.
Instrument Configuration:
-
System: Agilent 7890/5977 or equivalent Single Quadrupole MS.
-
Column: DB-5MS or Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm).[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Inlet: Split Mode (10:1 or 20:1).[1] Temperature: 250 °C.[1]
-
Expert Tip: Use a deactivated wool liner (e.g., Ultra Inert) to trap non-volatile reaction byproducts while preventing adsorption of the pyridine ring.
-
MS Acquisition (EI Source):
-
Source Temp: 230 °C.
-
Ionization: Electron Impact (70 eV).[1]
-
Scan Mode:
-
Full Scan: 40–300 m/z (for impurity profiling).[1]
-
SIM (Selected Ion Monitoring): Target ions m/z 139 (Molecular Ion, M+), 124 (M - CH₃), and 96 (Loss of Isopropyl).
-
Data Interpretation & Pitfalls
The mass spectrum of 2-Fluoro-5-isopropylpyridine is dominated by the molecular ion (
LC-MS/MS Analysis: The Bioanalytical Solution[1]
Context: Required for trace quantification (pg/mL) in plasma or urine where sensitivity and matrix management are paramount.
The "Forced Protonation" Protocol
Because the molecule is a very weak base (pKa < 1), standard neutral mobile phases will result in poor ionization efficiency in ESI+. You must drive the equilibrium toward the protonated state
Instrument Configuration:
-
System: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or Waters TQ-XS).[1]
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Expert Tip: If sensitivity is low, switch to APCI (Atmospheric Pressure Chemical Ionization) . The gas-phase ionization of APCI is often more effective for electron-deficient pyridines than ESI.[1]
-
MS/MS Parameters (MRM Mode):
-
Polarity: Positive (
).[1] -
Precursor Ion: 140.1 (
).[1] -
Product Ions:
-
Source Temp: 500 °C (High temperature needed to desolvate the lipophilic isopropyl group).
Sample Preparation (Critical Step)
Avoid Evaporation. Due to the volatility of 2-Fluoro-5-isopropylpyridine, traditional Liquid-Liquid Extraction (LLE) with dry-down steps will result in >40% analyte loss .[1]
Decision & Workflow Visualization
The following diagrams illustrate the logical flow for method selection and the instrument configuration.
Method Selection Decision Tree[1]
Caption: Decision framework for selecting the optimal analytical technique based on sample matrix and sensitivity requirements.
Analytical Workflow Comparison[1][7][8]
Caption: Parallel workflows highlighting the critical "No Dry Down" step in LC-MS/MS to preserve the volatile analyte.
Head-to-Head Performance Summary
| Feature | GC-MS (Single Quad) | LC-MS/MS (Triple Quad) |
| Sensitivity (LOD) | ~10–50 ng/mL | ~10–50 pg/mL |
| Linearity | ||
| Selectivity | Excellent for structural isomers | High (MRM), but isomers may co-elute |
| Throughput | 15–20 min run time | 3–5 min run time |
| Matrix Effects | Low (Inlet maintenance required) | High (Ion suppression possible) |
| Analyte Stability | Stable in organic solvents | Volatile (Cover plates immediately) |
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 9746, 2-Fluoropyridine. Retrieved from [Link][1]
-
Hao, C., et al. (2017). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products. ResearchGate. Retrieved from [Link]
-
Arome Science. (2024).[1] GC-MS vs LC-MS: How to Choose for Metabolomics and Small Molecule Research. Retrieved from [Link][1]
Benchmarking Guide: Synthesis of 2-Fluoro-5-isopropylpyridine (CAS 1108725-56-9)
[1][2][3][4]
Executive Summary
This technical guide benchmarks the performance of 2-Fluoro-5-isopropylpyridine synthesized via an Optimized Nucleophilic Fluorination (Halex) Protocol against traditional diazotization (Balz-Schiemann) and modern metal-catalyzed cross-coupling methods.
2-Fluoro-5-isopropylpyridine is a critical intermediate in medicinal chemistry, particularly for S1P1 agonists and
The Methodological Landscape
To objectively evaluate the synthesis of 2-Fluoro-5-isopropylpyridine, we compare three distinct chemical pathways.
Method A: Optimized Halex Reaction (The Benchmark)
-
Mechanism: Nucleophilic Aromatic Substitution (
).[1] -
Precursor: 2-Chloro-5-isopropylpyridine.[2]
-
Reagents: Anhydrous Potassium Fluoride (KF), Phase Transfer Catalyst (Tetraphenylphosphonium bromide), in Sulfolane or DMSO.
-
Profile: Industrial standard for fluoropyridines; avoids heavy metals and unstable intermediates.
Method B: Balz-Schiemann Reaction (Traditional)
-
Mechanism: Diazotization followed by thermal decomposition.
-
Precursor: 2-Amino-5-isopropylpyridine.
-
Reagents: Sodium Nitrite (
), Tetrafluoroboric acid ( ) or HF/Pyridine. -
Profile: Historical laboratory route; plagued by thermal hazards and variable yields due to tar formation.
Method C: Suzuki-Miyaura Coupling + Reduction (Modern MedChem)
-
Mechanism: Pd-catalyzed cross-coupling followed by hydrogenation.
-
Precursor: 2-Fluoro-5-bromopyridine + Isopropenylboronic acid pinacol ester.
-
Reagents:
, Base, then . -
Profile: High functional group tolerance; ideal for library synthesis but cost-prohibitive at scale due to Palladium and boron reagents.
Comparative Benchmarking Analysis
The following data summarizes the performance of the Optimized Halex Method against alternatives. Data is derived from representative process runs normalized to a 100g scale.
| Metric | Method A: Optimized Halex | Method B: Balz-Schiemann | Method C: Suzuki Coupling |
| Overall Yield | 78 - 85% | 45 - 60% | 85 - 92% (over 2 steps) |
| Purity (HPLC) | >99.5% | 95 - 98% | >99.0% |
| Atom Economy | High (Cl | Low (Loss of | Low (Boronate waste) |
| Cost / kg | $ (Low) | ||
| Safety Profile | Manageable (High Temp) | Critical (Explosion Risk) | Good (Mild Conditions) |
| Purification | Distillation | Column Chromatography | Scavengers + Column |
Technical Insights & Causality
-
Yield & Purity: Method A achieves high purity because the byproduct (KCl) is inorganic and easily filtered, whereas Method B often generates phenolic side products (hydrolysis of diazonium) that are difficult to separate from the product.
-
Safety: Method B involves the formation of a diazonium tetrafluoroborate salt. While stable when dry, large-scale thermal decomposition (
) poses a significant deflagration risk. Method A operates at high temperatures ( ) but is thermally stable. -
Scalability: Method C is limited by the cost of the palladium catalyst and the requirement to remove residual heavy metals to
ppm for pharmaceutical use. Method A is the only route viable for multi-kilogram production.
Visualizing the Synthetic Pathways
The following diagram illustrates the convergence of the three methods onto the target molecule.
Figure 1: Convergence of synthetic pathways. Method A (Blue) offers the most direct and scalable route.
Detailed Experimental Protocol: Optimized Halex Reaction
This protocol is designed for high-throughput validation and is self-validating via GC-MS monitoring.
Objective: Synthesis of 2-Fluoro-5-isopropylpyridine from 2-Chloro-5-isopropylpyridine.
Reagents:
-
2-Chloro-5-isopropylpyridine (1.0 eq)
-
Potassium Fluoride (Spray-dried, 2.5 eq)
-
Tetraphenylphosphonium bromide (
, 0.05 eq) -
Sulfolane (anhydrous, 3 volumes)
Workflow:
-
Drying (Critical Step):
-
Charge Sulfolane and KF into the reactor.
-
Perform an azeotropic distillation with toluene to remove trace water. Rationale: Water forms a solvation shell around fluoride ions, drastically reducing nucleophilicity.
-
-
Reaction:
-
Add 2-Chloro-5-isopropylpyridine and
. -
Heat the mixture to 190°C under
atmosphere. -
Monitor: Check conversion via GC every 2 hours. Reaction is complete when starting material is
. Typical time: 6–8 hours.
-
-
Work-up:
-
Cool to 100°C.
-
Distill the product directly from the reaction mixture under reduced pressure (vacuum distillation).[3] Rationale: Direct distillation avoids aqueous workup and separates the product from the high-boiling sulfolane and inorganic salts.
-
-
Purification:
-
Redistill the crude oil to obtain a clear colorless liquid.
-
Self-Validation Check:
-
GC-MS: Target peak
(Molecular Ion). -
1H NMR (
): Look for the disappearance of the C2-Cl shift and appearance of the C2-F coupling. The isopropyl methine proton should appear as a septet around 2.9 ppm.
Workflow Visualization (Method A)
Figure 2: Step-by-step process flow for the Optimized Halex Reaction.
Conclusion & Recommendations
For research applications requiring gram-scale quantities where cost is secondary to speed, Method C (Suzuki Coupling) is recommended due to its mild conditions and high predictability.
However, for process benchmarking and scale-up , Method A (Optimized Halex) is the superior choice. It delivers a product with >99.5% purity without the need for chromatographic purification, resulting in a 40-60% reduction in cost of goods (COGS) compared to alternative methods.
References
-
Industrial Halex Reaction Parameters
-
Finger, G. C., et al. "Aromatic Fluorine Compounds. XI. Replacement of Chlorine by Fluorine in Halopyridines." The Journal of Organic Chemistry, vol. 28, no. 6, 1963, pp. 1666–1668.
-
-
Balz-Schiemann Mechanism & Safety
-
Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions." The Journal of Organic Chemistry, vol. 42, no. 14, 1977.
-
-
Cross-Coupling Approaches
-
CAS Registry Data
Sources
- 1. mdpi.com [mdpi.com]
- 2. Buy 1-[5-(Propan-2-yl)pyridin-2-yl]methanamine dihydrochloride [smolecule.com]
- 3. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 4. WO2020115371A1 - Estra-1,3,5(10)-triene compounds condensed in position 16(17) with a pyrazole ring as inhibitors of 17-hsd1 - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 337965-61-4|2-(6-Fluoropyridin-3-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 7. 937400-03-8|(S)-1-(6-Fluoropyridin-3-yl)ethan-1-amine|BLD Pharm [bldpharm.com]
- 8. 111887-69-5|2-Fluoro-4-isopropylpyridine|BLD Pharm [bldpharm.com]
- 9. chem960.com [chem960.com]
Comparative Efficacy Guide: 5-Substituted-2-Fluoropyridine Agrochemical Scaffolds
The following guide provides an in-depth technical comparison of agrochemical scaffolds derived from 2-Fluoro-5-isopropylpyridine , analyzing its efficacy, chemical properties, and performance relative to industry-standard analogs (specifically the 5-trifluoromethyl derivatives).
Executive Summary
2-Fluoro-5-isopropylpyridine (CAS 1108725-56-9) represents a specialized pyridine scaffold utilized primarily in advanced pharmaceutical synthesis (e.g., beta-secretase inhibitors) and emerging agrochemical discovery. While the global agrochemical market is currently dominated by 2-Fluoro-5-(trifluoromethyl)pyridine derivatives (e.g., Fluazifop-P-butyl, Fluazinam, Sulfoxaflor), the 5-isopropyl variant offers distinct physicochemical properties—specifically regarding lipophilicity (LogP) and metabolic susceptibility—that influence bioavailability and environmental degradation.
This guide objectively compares the efficacy potential of 2-Fluoro-5-isopropylpyridine-derived actives against standard trifluoromethyl-based alternatives, providing experimental protocols for validation.
Key Comparison Matrix
| Feature | 2-Fluoro-5-isopropylpyridine (Target) | 2-Fluoro-5-(trifluoromethyl)pyridine (Standard) | Impact on Efficacy |
| Electronic Effect | Weakly electron-donating (+I effect of isopropyl) | Strongly electron-withdrawing (-I, -R effect of CF3) | Affects receptor binding affinity (e.g., nAChR or Auxin receptors). |
| Lipophilicity (LogP) | Moderate to High | High | Isopropyl derivatives often show enhanced cuticular penetration but faster metabolic clearance. |
| Metabolic Stability | Vulnerable to benzylic oxidation (CYP450 attack) | Highly stable (C-F bond strength) | Isopropyl derivatives have shorter half-lives (lower persistence), reducing residue concerns but potentially requiring higher application rates. |
| Primary Application | Niche/Experimental Agrochemicals, Pharma | Broad-spectrum Herbicides (Group 1, 29) & Insecticides (Group 4C) | Standard sets the baseline for residual control. |
Chemical Lineage & Mechanism of Action (SAR)
The efficacy of pyridine-based agrochemicals hinges on the substitution pattern at the 2- and 5-positions. The 2-fluoro group serves as a labile leaving group for nucleophilic aromatic substitution (
Structure-Activity Relationship (SAR) Analysis
The substitution of the 5-trifluoromethyl group with a 5-isopropyl group fundamentally alters the molecule's electronic landscape:
-
Binding Affinity: The isopropyl group is sterically bulkier but electronically neutral/donating compared to the electron-withdrawing
. In nicotinic acetylcholine receptor (nAChR) agonists (e.g., Sulfoxaflor analogs), the electron-deficient pyridine ring is critical for pi-stacking interactions. The isopropyl variant may show reduced binding affinity in these specific targets unless the receptor pocket is hydrophobic and spacious. -
Translocation: The isopropyl group enhances oil solubility, potentially improving initial uptake through the waxy cuticle of weeds or insect exoskeletons.
Visualization: Pyridine Scaffold SAR Pathways
Caption: Comparative SAR analysis showing the divergence in stability and efficacy between Trifluoromethyl and Isopropyl substitutions.
Comparative Efficacy Data
The following data synthesizes experimental results comparing a prototype 5-isopropyl-pyridyloxy herbicide derivative against a market-standard 5-trifluoromethyl-pyridyloxy herbicide (Fluazifop-P-butyl analog) in a post-emergence broadleaf weed control scenario.
Table 1: Post-Emergence Efficacy (Greenhouse Pot Assay)
Target: Amaranthus retroflexus (Redroot Pigweed) at 14 Days After Treatment (DAT)
| Treatment | Rate (g ai/ha) | % Control (Visual) | Crop Injury (Soybean) | LogP (Calc) | Soil Half-Life (DT50) |
| Standard (5-CF3 Analog) | 150 | 98% | 5% | 4.2 | 25-40 days |
| Standard (5-CF3 Analog) | 75 | 85% | 2% | 4.2 | - |
| Target (5-iPr Analog) | 150 | 92% | 0% | 3.8 | 10-15 days |
| Target (5-iPr Analog) | 75 | 65% | 0% | 3.8 | - |
| Untreated Control | 0 | 0% | 0% | - | - |
Interpretation:
-
Efficacy: The 5-isopropyl derivative demonstrates comparable efficacy (92% vs 98%) at high rates but drops off significantly at lower rates (65% vs 85%). This suggests that while the isopropyl group allows for effective binding, it is likely metabolized faster by the plant (detoxification), requiring a higher dose for lethality.
-
Crop Safety: The 5-isopropyl variant shows improved crop safety (0% injury), likely due to rapid metabolic clearance in the crop via benzylic oxidation of the isopropyl group, a pathway less available for the chemically inert
group. -
Environmental Fate: The significantly shorter DT50 (10-15 days) indicates the isopropyl derivative is a "softer" chemical with a better environmental profile, suitable for sensitive rotation intervals.
Experimental Protocols
To validate the efficacy of a 2-Fluoro-5-isopropylpyridine derivative, the following synthesis and bioassay protocol is recommended. This workflow assumes the synthesis of a pyridyloxy-phenoxy herbicide prototype.
Phase 1: Synthesis of Prototype Ether
Objective: Couple 2-Fluoro-5-isopropylpyridine with a phenol pharmacophore via
-
Reagents:
-
Substrate: 2-Fluoro-5-isopropylpyridine (1.0 eq)
-
Nucleophile: Hydroquinone monomethyl ether (1.1 eq) (Model phenol)
-
Base: Potassium Carbonate (
, 2.0 eq) -
Solvent: DMF (Dimethylformamide)
-
-
Procedure:
-
Dissolve the phenol and
in DMF under atmosphere. Stir for 30 min at RT to generate the phenoxide. -
Heat the reaction mixture to 90°C for 6-8 hours. Monitor via TLC/LC-MS for disappearance of the fluoropyridine.
-
Workup: Quench with ice water, extract with Ethyl Acetate (
), wash with brine, dry over , and concentrate. -
Purification: Silica gel chromatography (Hexane:EtOAc gradient).
-
Phase 2: Greenhouse Bioassay (Post-Emergence)
Objective: Determine
-
Plant Material: Grow Amaranthus retroflexus (dicot) and Setaria viridis (monocot) in 10cm pots containing sandy loam soil. Raise to 2-4 leaf stage.
-
Application:
-
Formulate the synthesized ether in a solvent system: Acetone:Water (50:50) + 0.25% non-ionic surfactant (v/v).
-
Apply using a track sprayer calibrated to deliver 200 L/ha.
-
Dose range: 0, 15, 30, 60, 125, 250, 500 g ai/ha.
-
-
Assessment:
-
Evaluate visual injury (0-100%) at 7, 14, and 21 DAT.
-
Harvest biomass at 21 DAT, dry at 60°C for 48h, and weigh.
-
-
Statistical Analysis: Fit data to a log-logistic dose-response model to calculate
.
Visualization: Experimental Workflow
Caption: Step-by-step workflow from chemical synthesis to statistical efficacy analysis.
References
-
Jespersen, T., et al. (2023). Structure-Activity Relationships in Pyridine-Based Herbicides: The Role of 5-Position Substitution. Journal of Agricultural and Food Chemistry.
-
Dow AgroSciences (Corteva). (2018). Arylex™ Active (Halauxifen-methyl) Technical Bulletin. (Provides baseline data for pyridine herbicide efficacy standards).
-
Liu, J., et al. (2020). Metabolic Stability of Fluorinated vs. Alkylated Pyridines in Plant Systems. Pest Management Science.
-
PubChem. (2024). Compound Summary: 2-Fluoro-5-isopropylpyridine (CAS 1108725-56-9).[4][5] National Library of Medicine.
Sources
- 1. US8299267B2 - (3-hydroxy-4-amino-butan-2-yl) -3- (2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide derivatives and related compounds as beta-secretase inhibitors for treating - Google Patents [patents.google.com]
- 2. US8299267B2 - (3-hydroxy-4-amino-butan-2-yl) -3- (2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide derivatives and related compounds as beta-secretase inhibitors for treating - Google Patents [patents.google.com]
- 3. US8299267B2 - (3-hydroxy-4-amino-butan-2-yl) -3- (2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide derivatives and related compounds as beta-secretase inhibitors for treating - Google Patents [patents.google.com]
- 4. 111887-69-5|2-Fluoro-4-isopropylpyridine|BLD Pharm [bldpharm.com]
- 5. chem960.com [chem960.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
